Ethyl N-N-butyl-D9-carbamate
Description
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Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
ethyl N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)carbamate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9)/i1D3,3D2,5D2,6D2 |
InChI Key |
BQBKYSPXQYHTIP-IQXHHDLKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)OCC |
Canonical SMILES |
CCCCNC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Ethyl N-N-butyl-D9-carbamate in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Ethyl N-N-butyl-D9-carbamate, a deuterated stable isotope-labeled compound, and its critical application in quantitative analytical research. Primarily utilized as an internal standard, this compound is instrumental in achieving accurate and precise measurements in complex matrices, particularly within the food and beverage safety and toxicology sectors.
Core Application: An Internal Standard for Carbamate (B1207046) Analysis
This compound serves as an ideal internal standard for the quantification of its non-deuterated analog, ethyl N-n-butyl-carbamate, and more significantly, for the analysis of ethyl carbamate (also known as urethane).[1][2] Ethyl carbamate is a compound of considerable interest as it is classified as a probable human carcinogen (Group 2A) and can form naturally in fermented foods and alcoholic beverages during the fermentation or distillation process.[3]
The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4] Its chemical and physical properties are nearly identical to the analyte of interest, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the accuracy and reproducibility of the analytical method.[4]
Physicochemical and Isotopic Data
The utility of this compound as an internal standard is defined by its specific physicochemical properties and high isotopic purity. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Analyte Name | Ethyl N-Butylcarbamate-D9 (butyl-D9) | [5] |
| Molecular Formula | C₇H₆D₉NO₂ | Derived from structure |
| Molecular Weight | 154.22 g/mol | [5] |
| CAS Number | 1276197-24-0 | [5] |
| Unlabelled CAS Number | 591-62-8 | [5] |
| Isotopic Label | Deuterium (D, ²H) | [1][5] |
| Deuterium Incorporation | 9 Deuterium atoms on the butyl group | [5] |
| Typical Application | Internal Standard for GC-MS and LC-MS analysis | [1] |
Experimental Protocol: Quantification of Ethyl Carbamate in Alcoholic Beverages using GC-MS
This section provides a detailed methodology for the determination of ethyl carbamate in alcoholic beverages, employing this compound as an internal standard. This protocol is a representative example based on established methods for ethyl carbamate analysis.
1. Reagents and Materials
-
This compound (Internal Standard)
-
Ethyl carbamate (Analytical Standard)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., DB-WAX)
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 100 µg/mL.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 1 µg/mL.
-
Ethyl Carbamate Stock Solution (EC Stock): Accurately weigh and dissolve ethyl carbamate in methanol to prepare a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the EC Stock solution into a blank matrix (e.g., a synthetic wine base) to achieve concentrations ranging from 10 to 500 ng/mL. Add a constant amount of the IS Working Solution to each calibration standard.
3. Sample Preparation
-
Take a 10 mL aliquot of the alcoholic beverage sample.
-
Spike the sample with a known amount of the IS Working Solution (e.g., 100 µL of 1 µg/mL IS Working Solution).
-
Vortex the sample for 30 seconds.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
The eluate is then concentrated under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.
4. GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 220°C
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 180°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for ethyl carbamate (e.g., m/z 62, 74, 89).
-
Monitor characteristic ions for this compound (e.g., m/z 98, 116, 154 - hypothetical, exact ions to be determined empirically).
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of ethyl carbamate to the peak area of this compound against the concentration of the calibration standards.
-
Quantify the amount of ethyl carbamate in the samples by using the generated calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logic of using a deuterated internal standard and a typical experimental workflow for quantitative analysis.
Caption: Logical relationship of a deuterated internal standard to the analyte.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
This compound is a valuable tool for analytical researchers, particularly those involved in food safety and toxicological analysis. Its use as an internal standard in mass spectrometry-based methods provides a robust and reliable means to accurately quantify trace levels of contaminants like ethyl carbamate. The detailed protocol and workflows presented in this guide offer a comprehensive overview for the practical application of this deuterated compound in a research setting.
References
The Gold Standard: A Technical Guide to the Principle of Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612).[1][2] This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][3]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration, irrespective of these potential sources of error.[2][4]
Physicochemical Properties and the Kinetic Isotope Effect
The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing a neutron, introduces subtle but significant changes in the physicochemical properties of a molecule. These changes are primarily due to the greater mass of deuterium (approximately 2 amu) compared to protium (B1232500) (approximately 1 amu).
A key consequence of this mass difference is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased bond strength means that more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway.[5][6] This principle is not only crucial for understanding potential chromatographic shifts but is also leveraged in drug development to enhance metabolic stability.[7]
References
The Role of Stable Isotope Labeling in Quantitative Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within proteomics and metabolomics, the precise quantification of molecules is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool, enabling researchers to achieve accurate and reproducible measurements of proteins, peptides, and metabolites in complex biological samples. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of stable isotope labeling in quantitative analysis, with a particular focus on its role in drug development.
Core Principles of Stable Isotope Labeling
Stable isotope labeling utilizes non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), to introduce a mass difference into molecules of interest.[1][2] These labeled molecules are chemically identical to their unlabeled ("light") counterparts but can be distinguished by mass spectrometry (MS).[2] The fundamental principle behind quantitative analysis using stable isotopes is the concept of isotope dilution. A known amount of a "heavy," isotopically labeled standard is introduced into a sample containing an unknown amount of the corresponding "light," unlabeled analyte. The ratio of the heavy to light signals measured by the mass spectrometer allows for precise quantification of the analyte.[3]
There are two primary strategies for introducing stable isotopes into molecules:
-
Metabolic Labeling: In this in vivo approach, cells or organisms are cultured in media where essential nutrients, such as amino acids, are replaced with their heavy isotope-labeled counterparts.[4][5] As the cells grow and synthesize new proteins, these heavy amino acids are incorporated, leading to a fully labeled proteome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique.[4]
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or peptides after they have been extracted from the biological sample.[6] This approach is versatile and can be applied to a wide range of sample types, including tissues and biofluids.[7] Prominent examples of chemical labeling reagents include Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT).[1][8]
Key Quantitative Isotope Labeling Techniques
Several stable isotope labeling techniques have been developed, each with its own advantages and applications. The most common methods used in quantitative proteomics are SILAC, iTRAQ, and TMT.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that allows for the direct comparison of protein abundance between different cell populations.[2] In a typical SILAC experiment, one population of cells is grown in "light" medium containing normal amino acids, while another is grown in "heavy" medium containing isotopically labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[9][10] After a sufficient number of cell divisions to ensure complete incorporation of the heavy amino acids, the cell populations can be subjected to different treatments.[4] The samples are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy and light peptides provides a direct measure of the relative protein abundance.[2]
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
iTRAQ is a chemical labeling method that utilizes isobaric tags to label the primary amines of peptides.[1][11] iTRAQ reagents consist of a reporter group, a balance group, and a peptide-reactive group.[7] Different iTRAQ reagents have reporter groups with different masses, but the overall mass of the tag is kept constant by adjusting the mass of the balance group. This means that peptides labeled with different iTRAQ tags are indistinguishable in the initial MS scan (MS1). However, upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are released and their distinct masses allow for the relative quantification of the peptides from different samples.[11] iTRAQ is available in 4-plex and 8-plex formats, allowing for the simultaneous analysis of up to eight samples.[7]
Tandem Mass Tags (TMT)
Similar to iTRAQ, TMT is an isobaric chemical labeling technique that enables multiplexed quantitative proteomics.[8] TMT reagents also consist of a reporter group, a spacer arm (balance group), and an amine-reactive group.[12] The key advantage of TMT is its higher multiplexing capability, with reagents available for up to 18-plex experiments.[6] This allows for the comparison of a larger number of samples or conditions in a single experiment, which can be particularly beneficial for studies involving multiple time points or dose-response curves.[13]
Data Presentation: Quantitative Proteomics Data
The data generated from stable isotope labeling experiments are typically presented in tables that summarize the identified proteins and their relative or absolute quantification across different samples. Below are examples of how quantitative data from SILAC, iTRAQ, and TMT experiments might be structured.
Table 1: Example of SILAC Quantitative Proteomics Data for Oxaliplatin-Resistant Pancreatic Cancer Cells. This table shows a selection of proteins with altered expression in oxaliplatin-resistant (PANC-1R) versus sensitive (PANC-1) pancreatic cancer cells, as determined by SILAC. The H/L ratio represents the fold change in protein abundance.
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio (PANC-1R/PANC-1) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.45 | 0.002 | Down |
| P62258 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 2.15 | 0.015 | Up |
| Q06830 | SQSTM1 | Sequestosome-1 | 3.50 | 0.001 | Up |
| P08670 | VIM | Vimentin | 1.89 | 0.021 | Up |
| P14618 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.75 | 0.033 | Up |
Data adapted from a study on oxaliplatin (B1677828) resistance in pancreatic cancer cells. The H/L ratio indicates the relative abundance of proteins in the resistant "heavy" labeled cells compared to the sensitive "light" labeled cells.
Table 2: Example of iTRAQ Quantitative Proteomics Data. This table illustrates how iTRAQ data can be presented, showing the relative abundance of proteins across four different conditions. The ratios are typically calculated relative to a control or reference sample.
| Protein Accession | Gene Symbol | Protein Name | Ratio 114/113 | Ratio 115/113 | Ratio 116/113 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 1.52 | 0.98 |
| P02768 | ALB | Serum albumin | 0.99 | 2.10 | 1.03 |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 1.10 | 0.85 | 1.21 |
| Q13748 | ANXA2 | Annexin A2 | 1.02 | 1.78 | 0.95 |
| P08238 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.23 | 0.91 | 1.15 |
This is a representative table format for iTRAQ data. The ratios represent the fold change of a protein in samples labeled with iTRAQ reagents 114, 115, and 116 relative to the sample labeled with reagent 113.
Table 3: Example of TMT Quantitative Proteomics Data for Differentiated Adipocytes. This table shows a selection of differentially expressed proteins between goat pre-intramuscular adipocytes (P_IMA) and intramuscular adipocytes (IMA) identified using TMT labeling.
| Protein Accession | Gene Symbol | Protein Name | Fold Change (IMA/P_IMA) | p-value | Regulation |
| A0A452F2V5 | CSRP3 | Cysteine and glycine-rich protein 3 | 4.32 | <0.01 | Up |
| A0A452E0S4 | FBLN1 | Fibulin-1 | 3.15 | <0.01 | Up |
| A0A452F9P9 | SRSF10 | Serine/arginine-rich splicing factor 10 | 2.87 | <0.01 | Up |
| A0A452E9G4 | LDB3 | LIM domain binding 3 | 2.55 | <0.01 | Up |
| A0A452F7C2 | AIF1L | Allograft inflammatory factor 1-like | 2.11 | <0.05 | Up |
Data adapted from a TMT-based quantitative proteomics study on goat intramuscular adipocyte differentiation. The fold change indicates the relative protein abundance in differentiated adipocytes compared to pre-adipocytes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are generalized, step-by-step methodologies for SILAC, iTRAQ, and TMT labeling.
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. For one population, use a "light" SILAC medium containing natural isotopes of essential amino acids (e.g., L-Arginine and L-Lysine).
-
For the second population, use a "heavy" SILAC medium where the light amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆ L-Arginine and ¹³C₆,¹⁵N₂ L-Lysine).[10]
-
Culture the cells for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids.[4]
-
-
Cell Treatment and Harvesting:
-
Once labeling is complete, treat the cell populations according to the experimental design (e.g., drug treatment vs. control).
-
Harvest the cells from both populations and count them to ensure equal numbers are combined.[9]
-
-
Sample Preparation:
-
Combine the light and heavy cell populations at a 1:1 ratio.[9]
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the total protein concentration using a method such as the BCA assay.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the proteins using dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate the cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of proteins based on the intensity ratios of the heavy and light peptide pairs.
-
iTRAQ Experimental Protocol
-
Protein Extraction and Digestion:
-
Extract proteins from up to eight different samples using a suitable lysis buffer.
-
Quantify the protein concentration for each sample.
-
Take an equal amount of protein from each sample (e.g., 100 µg) and proceed with reduction, alkylation, and tryptic digestion as described in the SILAC protocol.[14]
-
-
iTRAQ Labeling:
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single tube.
-
To reduce sample complexity, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze each fraction by LC-MS/MS. In the MS1 scan, the same peptide from different samples will appear as a single peak.
-
During the MS/MS scan, the iTRAQ tags will fragment, releasing the reporter ions.
-
-
Data Analysis:
-
Use software such as Proteome Discoverer to identify the peptides and quantify the relative protein abundance based on the intensities of the reporter ions.[16]
-
TMT Experimental Protocol
-
Protein Extraction and Digestion:
-
TMT Labeling:
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled samples.
-
Fractionate the pooled sample to reduce complexity, similar to the iTRAQ workflow.[12]
-
-
Mass Spectrometry Analysis:
-
Analyze the fractions by LC-MS/MS. The principles of MS1 and MS/MS detection are similar to iTRAQ.[8]
-
-
Data Analysis:
-
Utilize software like Proteome Discoverer or MaxQuant for peptide identification and quantification based on the reporter ion intensities.[13]
-
Mandatory Visualizations
Experimental Workflow for Quantitative Proteomics
References
- 1. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High Resolution Quantitative Proteomics of HeLa Cells Protein Species Using Stable Isotope Labeling with Amino Acids in Cell Culture(SILAC), Two-Dimensional Gel Electrophoresis(2DE) and Nano-Liquid Chromatograpohy Coupled to an LTQ-OrbitrapMass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting the iTRAQ Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Decision Tree-Driven Tandem Mass Spectrometry for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Chemical Structure of Ethyl N-n-butyl-D9-carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical structure of Ethyl N-n-butyl-D9-carbamate, a deuterated isotopologue of Ethyl N-butylcarbamate. This document details a proposed synthetic pathway, experimental protocols, and the structural characteristics of the compound. The inclusion of nine deuterium (B1214612) atoms on the butyl group makes this molecule a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
Chemical Structure and Properties
This compound possesses the same core structure as its non-deuterated counterpart, with the key difference being the isotopic labeling of the butyl chain.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | ethyl N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)carbamate | LGC Standards[1] |
| CAS Number | 1276197-24-0 | LGC Standards[1] |
| Molecular Formula | C₇H₆D₉NO₂ | MedChemExpress[2] |
| Molecular Weight | 154.25 g/mol | MedChemExpress[2] |
| Canonical SMILES | CCCCNC(=O)OCC | PubChem[3] |
| Isotopic Purity | Typically >98 atom % D | --- |
| Physical Appearance | Predicted to be a colorless to light yellow liquid | Based on non-deuterated analog[4] |
Note: Some physical properties are predicted based on the non-deuterated analog, Ethyl N-butylcarbamate (CAS 591-62-8).
Synthesis of this compound
The synthesis of this compound can be achieved through a standard carbamoylation reaction using a deuterated precursor. The most direct route involves the reaction of commercially available n-butyl-d9-amine (B565992) with an ethylating agent such as ethyl chloroformate or diethyl carbonate.
Proposed Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway from n-butyl-d9-amine.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the non-deuterated analog, which can be adapted for the synthesis of this compound by substituting n-butylamine with n-butyl-d9-amine.
Method 1: Reaction with Ethyl Chloroformate
This is a widely used and efficient method for the formation of carbamates.
Materials:
-
n-Butyl-d9-amine
-
Ethyl chloroformate
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butyl-d9-amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.
Method 2: Reaction with Diethyl Carbonate
This method offers a milder alternative to using ethyl chloroformate.
Materials:
-
n-Butyl-d9-amine
-
Diethyl carbonate
-
A suitable catalyst (e.g., a base or a Lewis acid, if necessary)
-
A suitable solvent (if necessary)
Procedure:
-
In a sealed reaction vessel, combine n-butyl-d9-amine (1.0 equivalent) and an excess of diethyl carbonate (which can also serve as the solvent).
-
Heat the mixture under controlled conditions. The reaction may require elevated temperatures and pressures.
-
A mechanism for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of diethyl carbonate, followed by the elimination of ethanol (B145695).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, remove the excess diethyl carbonate and the ethanol byproduct by distillation.
-
Purify the resulting this compound by fractional distillation or column chromatography.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound has been identified in the searched literature. The following data is predicted based on the known spectra of the non-deuterated analog, Ethyl N-butylcarbamate.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals only for the ethyl group and the N-H proton. The signals corresponding to the butyl group will be absent due to deuteration. Predicted shifts (in CDCl₃): δ 4.7 (br s, 1H, NH), 4.1 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃). |
| ¹³C NMR | The carbon-13 NMR spectrum will show signals for the ethyl group and the carbonyl carbon. The signals for the deuterated butyl carbons will be significantly attenuated and split into multiplets due to C-D coupling. Predicted shifts (in CDCl₃): δ 157 (C=O), 61 (OCH₂), 15 (CH₃). The signals for the butyl carbons (around δ 41, 32, 20, 14) will be absent or very weak. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 154. Key fragmentation patterns would involve the loss of the ethyl group and fragmentation of the deuterated butyl chain. The base peak for the non-deuterated analog is at m/z 102, corresponding to [M-C₃H₇]⁺. For the deuterated analog, a corresponding peak would be expected at a different m/z value due to the deuterium atoms. |
Logical Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow from starting materials to the fully characterized product.
References
- 1. Reaction of a primary or secondary amine with diethyl carbonate under con.. [askfilo.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Answered: Reaction of a primary or secondary amine with diethyl carbonate under controlled con- ditions gives a carbamic ester. EtO OEt + H,N EtO `N. H + ELOH Diethyl… | bartleby [bartleby.com]
A-Technical-Guide-to-the-Physicochemical-Properties-of-Deuterated-Carbamate-Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
1.0-Introduction-to-Deuterated-Carbamates
The carbamate (B1207046) functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its stability and ability to act as a peptide bond surrogate.[1] Carbamates enhance cell membrane permeability and offer versatile points for chemical modification to modulate biological and pharmacokinetic properties.[1] In parallel, the strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612) (the "deuterium switch"), has emerged as a powerful tool in drug design.[2][3] This substitution can significantly alter a drug's metabolic profile without changing its fundamental pharmacology.[4][][6]
This guide explores the intersection of these two concepts, focusing on the physicochemical properties of deuterated carbamate compounds. The primary mechanism underpinning the utility of deuteration is the Deuterium Kinetic Isotope Effect (KIE) .[7][8] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, meaning more energy is required for its cleavage.[3][] When C-H bond breaking is the rate-limiting step in a drug's metabolism, deuteration at that specific site can slow the reaction, leading to improved pharmacokinetic profiles, enhanced safety, and potentially better efficacy.[2][4][9]
2.0-Impact-of-Deuteration-on-Core-Physicochemical-Properties
While the most pronounced impact of deuteration is on metabolic stability via the KIE, it can also subtly influence other fundamental physicochemical properties.[8][10]
2.1-The-Deuterium-Kinetic-Isotope-Effect-(KIE)
The KIE is the ratio of the reaction rate for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD).[11] For primary isotope effects, where the C-H bond is broken in the rate-determining step, this ratio (kH/kD) can range from 1 to 8, indicating a significantly slower reaction for the deuterated molecule.[3][12] This effect is the foundation for designing deuterated drugs with attenuated metabolism.[2][7]
Caption: The Deuterium Kinetic Isotope Effect (KIE).
2.2-Metabolic-Stability-and-Pharmacokinetics
For carbamate compounds, metabolism often proceeds via hydrolysis of the ester linkage or oxidation by Phase I enzymes like Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).[13][14][15][16] If a C-H bond at or near a metabolic "soft spot" is deuterated, its enhanced stability can significantly slow down these enzymatic processes.[8][17]
This has several beneficial pharmacokinetic consequences:
-
Increased Half-Life: Slower metabolism extends the drug's residence time in the body.[4][]
-
Reduced Toxic Metabolites: Deuteration can redirect metabolism away from pathways that produce toxic or reactive metabolites, potentially improving the drug's safety profile.[9][18]
-
Improved Bioavailability: By reducing first-pass metabolism, a greater fraction of the administered dose can reach systemic circulation.
Studies on the deuterated carbamate carbazeran (B1668340) , which is metabolized by aldehyde oxidase, have shown that understanding the metabolic clearance mechanism is critical to predicting the in vivo outcome of deuteration.[17][19][20]
2.3-Solubility,-Melting-Point,-and-Lipophilicity
While often considered physicochemically similar to their hydrogenated counterparts, deuterated compounds can exhibit measurable differences in bulk properties.[3][21] A detailed study on flurbiprofen (B1673479) (though not a carbamate, it serves as an excellent model for the effects of aromatic deuteration) revealed significant changes.[8]
-
Solubility: Deuteration can increase aqueous solubility. The study on flurbiprofen-d8 showed a twofold increase in solubility compared to the parent drug.[8] This could enhance the oral absorption of poorly water-soluble drugs.[8]
-
Melting Point: The melting point of flurbiprofen-d8 was found to be lower than that of non-deuterated flurbiprofen.[8] This is consistent with the general observation that crystalline drugs with lower melting points often possess higher solubility.[8]
-
Lipophilicity (logP): Deuteration is reported to cause a slight decrease in lipophilicity (ΔlogP of approximately -0.006 per deuterium atom).[3]
-
Acidity (pKa): Deuteration can slightly alter pKa values, which can be higher or lower depending on the specific compound and its environment.[3]
3.0-Quantitative-Data-Summary
The following tables summarize key quantitative data illustrating the impact of deuteration on physicochemical properties.
Table 1: Comparison of Physicochemical Properties of Flurbiprofen (FP) vs. Deuterated Flurbiprofen (FP-d8) (Note: Flurbiprofen is a propionic acid derivative, used here as a well-documented example of how deuteration affects these properties.)[8]
| Property | Flurbiprofen (FP) | Flurbiprofen-d8 (FP-d8) | Fold Change (FP-d8/FP) |
| Melting Point (°C) | 113.8 | 110.8 | 0.97 |
| Heat of Fusion (kJ/mol) | 28.1 | 26.5 | 0.94 |
| Aqueous Solubility (µg/mL) | 7.67 | 15.1 | 1.97 |
Table 2: Pharmacokinetic Effects of Deuteration on Aldehyde Oxidase (AO) Substrates (Data derived from studies on deuterated carbazeran and zoniporide.)[17][19]
| Parameter | Observation upon Deuteration | Implication |
| In Vitro Metabolic Rate (liver cytosol) | Slower rate of metabolism observed. | Demonstrates the primary kinetic isotope effect on AO-mediated clearance. |
| In Vivo Clearance | System-dependent; outcome varies by species (e.g., rat vs. guinea pig). | Highlights the importance of understanding the complete systemic clearance mechanism, not just the target enzyme. |
| Metabolite Profile | Potential for altered metabolite ratios. | Can reduce formation of undesirable metabolites or increase exposure to active ones. |
4.0-Experimental-Protocols
4.1-General-Protocol-for-Synthesis-of-Deuterated-Carbamates
The synthesis of a deuterated carbamate involves either incorporating deuterium during the formation of the carbamate moiety or performing a deuterium exchange reaction on a carbamate-containing precursor.
Method: Catalytic H/D Exchange followed by Carbamate Formation
-
Deuteration of Precursor: A precursor molecule (e.g., an amine or alcohol) containing the desired C-H bonds for deuteration is subjected to a catalytic hydrogen-deuterium exchange. This is often performed using a deuterium source like D₂ gas or D₂O with a metal catalyst (e.g., Pd/C) under appropriate temperature and pressure.[22][23][24]
-
Reaction Monitoring: The progress of the deuteration is monitored using techniques like ¹H NMR (observing the disappearance of proton signals) and Mass Spectrometry (observing the mass shift).[25]
-
Purification: The deuterated precursor is purified from the reaction mixture using standard techniques like column chromatography or crystallization.
-
Carbamate Synthesis: The purified deuterated precursor is then used in a standard carbamate synthesis reaction. Common methods include:
-
Final Purification: The final deuterated carbamate product is purified to a high degree, and its identity and isotopic purity are confirmed.
4.2-Protocol-for-Analytical-Characterization
A multi-technique approach is essential to confirm the structure, isotopic incorporation, and purity of the final deuterated compound.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the degree and position of deuteration by observing the disappearance or significant reduction of proton signals at specific chemical shifts.[25][27]
-
²H NMR: Directly detects the deuterium nuclei, confirming their presence and chemical environment. This provides unambiguous proof of deuteration at the intended positions.[25]
-
Sample Preparation: The compound is dissolved in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).[27][28] A non-deuterated standard should be run for direct comparison.[25]
-
-
Mass Spectrometry (MS):
-
Technique: Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to ensure analysis of a pure compound.[25][26]
-
Purpose: Confirms the mass shift corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula and isotopic distribution.[26]
-
Analysis: The molecular ion peak (M+) of the deuterated compound will be shifted by +n, where n is the number of deuterium atoms incorporated. The isotopic cluster pattern is analyzed to assess purity.[25]
-
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated Compounds [simsonpharma.com]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 23. Synthesis of Deuterated Compounds by Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. epj-conferences.org [epj-conferences.org]
- 25. youtube.com [youtube.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. studymind.co.uk [studymind.co.uk]
- 28. allanchem.com [allanchem.com]
The Gold Standard: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the regulated environment of drug development, the pursuit of accuracy and precision is paramount. The inherent variability of biological matrices, coupled with the complexities of sample preparation and analysis, necessitates a robust method for mitigating potential errors. Deuterated internal standards, used in conjunction with isotope dilution mass spectrometry (IDMS), have emerged as the gold standard for achieving reliable and reproducible results.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of deuterated internal standards, supported by experimental data, detailed protocols, and visual workflows.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] This powerful analytical technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte—the deuterated internal standard—to the sample at the earliest stage of the analytical workflow.[1][2] Because the deuterated internal standard is chemically identical to the analyte, it behaves in a nearly identical manner throughout the entire analytical process, including extraction, chromatography, and ionization.[3]
The mass spectrometer can distinguish between the native analyte and the deuterated internal standard due to the mass difference created by the substitution of hydrogen atoms with deuterium (B1214612).[3] By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated internal standard, variations encountered during sample processing can be effectively normalized, leading to a highly accurate and precise quantification of the analyte.[1]
Core Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs:
-
Correction for Matrix Effects: Biological matrices are complex mixtures of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[4] Since a deuterated internal standard ideally co-elutes with the analyte, it experiences the same matrix effects at the same time, providing the most accurate correction.[1][4]
-
Compensation for Sample Loss: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. A deuterated internal standard, being chemically identical to the analyte, will be lost in the same proportion, thus correcting for this variability.
-
Identical Physicochemical Properties: The deuterated standard exhibits the same extraction recovery and ionization response as the analyte, ensuring that any variations in these parameters are accounted for.[5]
-
Improved Precision and Accuracy: The ability to correct for a wide range of analytical variabilities results in significantly improved precision and accuracy of the quantitative data.[2]
The Deuterium Isotope Effect: A Critical Consideration
While deuterated internal standards are considered the ideal choice, it is crucial to be aware of the "deuterium isotope effect." The bond between carbon and deuterium (C-D) is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[2] This can sometimes lead to a slight difference in chromatographic retention time between the analyte and its deuterated counterpart, particularly with a high degree of deuteration.[2] If this chromatographic shift is significant, the analyte and the internal standard may not experience the same matrix effects, potentially compromising the accuracy of the quantification.[2][6] Therefore, careful method development and validation are essential to ensure the co-elution of the analyte and the deuterated internal standard.
Quantitative Data on Performance Improvement
The implementation of a deuterated internal standard can significantly enhance the performance of a bioanalytical assay. The following tables summarize validation data from studies that compared the performance of deuterated internal standards to other approaches.
Table 1: Validation Summary for a Bioanalytical Method Using a Deuterated Internal Standard
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
| Data adapted from a validation study of a bioanalytical method for Venetoclax using its deuterated (D8) analogue as the internal standard. The results demonstrate excellent precision and accuracy, well within the acceptable limits set by regulatory agencies.[1] |
Table 2: Comparative Performance of a Deuterated vs. Analog Internal Standard
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Analog Internal Standard | 96.8 | 8.6 |
| Deuterated Internal Standard | 100.3 | 7.6 |
| Data from an LC-MS/MS assay of the depsipeptide marine anticancer agent kahalalide F. The use of the deuterated internal standard resulted in a significant improvement in both precision and accuracy.[2][7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in a typical bioanalytical workflow using a deuterated internal standard.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
Protein precipitation is a common and straightforward method for removing proteins from biological samples.
-
Aliquot Sample: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).
-
Add Internal Standard: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.
-
Vortex: Briefly vortex the sample to ensure thorough mixing of the sample and the internal standard.
-
Precipitate Proteins: Add a precipitating agent (e.g., 300 µL of acetonitrile) to the sample.
-
Vortex: Vortex the sample vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Protocol 2: Evaluation of Matrix Effect
This experiment is crucial to assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
-
Prepare Sample Sets: For at least six different sources of the blank biological matrix, prepare the following three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase or a solvent mixture that mimics the final extract.
-
Set B (Post-Extraction Spike): Extract the blank biological matrix according to the sample preparation protocol. Spike the analyte and deuterated internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and deuterated internal standard before the extraction process.
-
-
Analyze Samples: Analyze all prepared samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Assess Variability: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should ideally be ≤15%.[8]
Visualizing the Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of deuterated internal standards.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is a form of isotope dilution mass spectrometry. The core principle lies in the addition of a known quantity of a stable isotope-labeled (in this case, deuterium-labeled) version of the analyte of interest to the sample at the earliest stage of analysis.[1] This "internal standard" is chemically identical to the analyte, but with a different mass due to the presence of deuterium (B1214612) atoms.[2]
Because the deuterated standard is nearly identical to the analyte, it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Any loss of analyte during extraction, or variations in injection volume or ionization efficiency, will affect the deuterated standard to the same extent. By measuring the ratio of the mass spectrometer signal of the analyte to that of the deuterated standard, these variations are normalized, leading to highly accurate and precise quantification.[4]
Key Advantages of Deuterated Standards
The superiority of deuterated internal standards over other correction methods, such as using structural analogs or no internal standard at all, is well-documented. The primary advantages include:
-
Enhanced Quantitative Accuracy and Precision: By compensating for variability at every step of the analytical process, deuterated standards significantly improve the accuracy and precision of the results.[5]
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS.[4] Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, their ratio remains constant, effectively negating the impact of these interferences.[6]
-
Improved Reproducibility: The use of deuterated standards leads to more consistent and reproducible results between different analytical runs, different laboratories, and over long periods.[2]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often required by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[2]
Quantitative Data Presentation
The quantitative benefits of using deuterated standards are evident in numerous studies. The following tables summarize data from comparative studies.
Table 1: Comparison of Internal Standard Performance in the Analysis of Immunosuppressants [6]
| Analyte | Internal Standard Type | Mean Accuracy (%) | Precision (%CV) |
| Cyclosporine A | Deuterated | 104 - 118 | 0.9 - 14.7 |
| Tacrolimus | Deuterated | 104 - 118 | 0.9 - 14.7 |
| Sirolimus | Deuterated | 104 - 118 | 0.9 - 14.7 |
| Everolimus | Deuterated | 104 - 118 | 0.9 - 14.7 |
| Mycophenolic Acid | Deuterated | 104 - 118 | 0.9 - 14.7 |
Table 2: Impact of Internal Standard Choice on Assay Precision for Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue. The use of the deuterated standard also resulted in a mean bias that was not significantly different from the true value.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of deuterated standards. Below are examples of key experimental procedures.
Sample Preparation
4.1.1. Protein Precipitation for Plasma Samples
This protocol is a common and rapid method for removing proteins from plasma samples.[7]
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to each sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid to aid in protein precipitation and improve chromatographic peak shape).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
4.1.2. Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more comprehensive cleanup for complex matrices like urine, reducing matrix effects and improving sensitivity.[8]
-
Sample Pre-treatment: To 1 mL of urine, add the deuterated internal standard.
-
Cartridge Conditioning: Condition a mixed-mode cation-exchange (MCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and deuterated internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis: Quantification of Tamoxifen (B1202) and its Metabolites
This section provides an example of LC-MS/MS parameters for the analysis of tamoxifen and its metabolites using deuterated tamoxifen as an internal standard.[9]
-
Liquid Chromatography:
-
Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.5% formic acid and 2 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.5% formic acid
-
Gradient: A linear gradient from 40% to 95% Mobile Phase B over 2.5 minutes.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 7 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tamoxifen: [Precursor Ion] -> [Product Ion]
-
Deuterated Tamoxifen: [Precursor Ion + Deuterium Mass Shift] -> [Product Ion]
-
N-desmethyltamoxifen: [Precursor Ion] -> [Product Ion]
-
4-hydroxytamoxifen: [Precursor Ion] -> [Product Ion]
-
Endoxifen: [Precursor Ion] -> [Product Ion]
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope-Labeled Compounds for New Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope-labeled (SIL) compounds, from fundamental principles to practical applications in research and drug development. It is designed to equip new researchers with the core knowledge required to design, execute, and interpret experiments using this powerful technology.
Introduction to Stable Isotope Labeling
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes.[1] These isotopes possess the same number of protons and electrons as the more abundant form of the element but differ in the number of neutrons, resulting in a greater atomic mass.[1] This mass difference is the key to their utility as tracers in biological and chemical systems. Because they are chemically identical to their unlabeled counterparts, SIL compounds participate in biochemical reactions in the same manner, allowing researchers to track the fate of molecules without altering the system's fundamental biology.[2]
The most commonly used stable isotopes in biomedical research are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[3] Their safety, as they do not emit radiation, makes them ideal for use in both preclinical and clinical studies, including those involving vulnerable populations.[4]
Applications in Research and Drug Development:
Stable isotope labeling has a wide array of applications, including:
-
Metabolic Pathway Analysis: Tracing the flow of metabolites through complex biochemical networks to understand disease states and identify potential drug targets.[4]
-
Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3][5]
-
Quantitative Proteomics: Accurately quantifying changes in protein expression levels between different biological samples.
-
Mechanistic and Kinetic Studies: Elucidating reaction mechanisms and determining reaction rates.[3]
Core Principles and Common Isotopes
The utility of stable isotopes lies in their distinct mass, which allows them to be detected and differentiated from their naturally abundant counterparts by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]
Table 1: Common Stable Isotopes in Research
| Isotope | Natural Abundance (%) | Mass of Atom (u) | Labeled Compound Mass Increase (per atom) |
| ¹H | 99.9885 | 1.007825 | - |
| ²H (D) | 0.0115 | 2.014102 | +1.006277 |
| ¹²C | 98.93 | 12.000000 | - |
| ¹³C | 1.07 | 13.003355 | +1.003355 |
| ¹⁴N | 99.632 | 14.003074 | - |
| ¹⁵N | 0.368 | 15.000109 | +0.997035 |
Data sourced from the IUPAC Table of Isotopic Masses and Natural Abundances.
Synthesis of Stable Isotope-Labeled Compounds
The incorporation of stable isotopes into molecules can be achieved through two primary methods:
-
Direct Use of Labeled Precursors: This involves using commercially available starting materials that are already enriched with the desired stable isotope in a multi-step chemical synthesis to produce the final labeled compound.[8] This method offers precise control over the location of the label.
-
Hydrogen/Deuterium (H/D) Exchange: In the case of deuterium labeling, it is often possible to directly exchange hydrogen atoms on a target molecule with deuterium from a deuterium-rich source, such as heavy water (D₂O), often with the aid of a catalyst.[9]
Key Experimental Protocols and Methodologies
The successful application of stable isotope labeling relies on well-designed and meticulously executed experimental protocols. This section details the methodologies for three common applications.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful metabolic labeling technique used to accurately quantify differences in protein abundance between two or more cell populations.[10]
Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing the natural isotopes of essential amino acids (e.g., L-arginine and L-lysine).
-
The second population is grown in "heavy" medium, where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).[5]
-
Allow the cells to undergo at least five doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[11]
-
-
Sample Preparation:
-
Lyse the cells from both the "light" and "heavy" populations.
-
Combine equal amounts of protein from each lysate.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The mass spectrometer will detect pairs of chemically identical peptides, one "light" and one "heavy," that differ in mass by a known amount due to the incorporated stable isotopes.
-
The relative abundance of a protein in the two cell populations is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[10]
-
Data Presentation:
The results of a SILAC experiment are typically presented as ratios of protein abundance between the different conditions.
Table 2: Example of Quantitative Data from a SILAC Experiment
| Protein ID | Gene Name | H/L Ratio (Log2) | p-value | Regulation |
| P12345 | Protein A | 2.58 | 0.001 | Upregulated |
| Q67890 | Protein B | -1.75 | 0.005 | Downregulated |
| R24680 | Protein C | 0.10 | 0.850 | Unchanged |
This table shows hypothetical data where a positive Log2 ratio indicates upregulation in the "heavy" labeled sample, and a negative ratio indicates downregulation.
Visualization:
Deuterium Labeling in Drug Metabolism Studies
Deuterium labeling is a valuable tool for investigating the metabolic fate of drug candidates. By strategically replacing hydrogen atoms with deuterium at sites susceptible to metabolism, the rate of metabolic reactions can be slowed due to the kinetic isotope effect (KIE).[1] This allows for the identification of metabolic pathways and can be used to improve a drug's pharmacokinetic profile.
Experimental Protocol:
-
Synthesis of Deuterated Compound: Synthesize the drug candidate with deuterium atoms at specific, metabolically liable positions.
-
In Vitro Metabolic Stability Assay:
-
Incubate both the deuterated and non-deuterated compounds with a metabolically active system, such as human liver microsomes or hepatocytes.[11]
-
At various time points, quench the reaction and extract the remaining parent compound and any metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a validated LC-MS/MS method to quantify the parent compound and identify metabolites.[11]
-
Metabolites of the deuterated drug will exhibit a characteristic mass shift compared to the metabolites of the non-deuterated drug, confirming their identity.
-
-
Data Analysis:
-
Compare the rate of metabolism of the deuterated and non-deuterated compounds to determine the KIE.
-
Identify and characterize the metabolites formed from both compounds to understand the metabolic pathways.
-
Data Presentation:
The mass shift of metabolites upon deuteration is a key piece of quantitative data.
Table 3: Expected Mass Shifts of Common Drug Metabolites with Deuterium Labeling
| Biotransformation | Mass Shift (Unlabeled) | Example Deuterated Metabolite (d₃-drug) | Mass Shift (Deuterated) |
| Hydroxylation | +16 Da | Hydroxylated d₃-drug | +16 Da |
| N-dealkylation (-CH₃) | -14 Da | N-dealkylated d₃-drug (if D is not on methyl) | -14 Da |
| N-dealkylation (-CD₃) | -17 Da | N-dealkylated drug (if D is on methyl) | -17 Da |
| Glucuronidation | +176 Da | Glucuronidated d₃-drug | +176 Da |
| Sulfation | +80 Da | Sulfated d₃-drug | +80 Da |
This table illustrates how the mass of metabolites will change depending on the type of metabolic reaction and the location of the deuterium label.
Visualization:
¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[2] By providing cells with a ¹³C-labeled substrate (e.g., ¹³C-glucose), the ¹³C atoms are incorporated into downstream metabolites, and the pattern of ¹³C enrichment can be used to deduce the activity of various metabolic pathways.[12]
Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture cells in a medium where the primary carbon source is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).
-
Allow the cells to reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism and extract intracellular metabolites.
-
-
Analytical Measurement:
-
Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distribution (MID) for key metabolites.
-
-
Computational Flux Estimation:
-
Use specialized software to fit the experimentally measured MIDs to a metabolic network model to estimate the intracellular fluxes.[13]
-
Data Presentation:
The results of a ¹³C-MFA experiment are often presented as a flux map, which is a table of the calculated reaction rates.
Table 4: Example of a ¹³C Metabolic Flux Analysis Flux Map
| Reaction | Pathway | Flux (relative to glucose uptake) |
| Hexokinase | Glycolysis | 100 |
| Phosphofructokinase | Glycolysis | 85 |
| Pentose Phosphate Pathway | PPP | 15 |
| Pyruvate Dehydrogenase | TCA Cycle Entry | 70 |
| Citrate Synthase | TCA Cycle | 70 |
This table shows hypothetical relative flux values for key reactions in central carbon metabolism.
Visualization:
Conclusion
Stable isotope-labeled compounds are indispensable tools in modern research and drug development. Their safety and versatility enable detailed investigations into complex biological systems that would otherwise be intractable. By providing a means to trace the fate of molecules in vivo and in vitro, SIL compounds offer unparalleled insights into metabolism, protein dynamics, and pharmacokinetics. For new researchers, a thorough understanding of the principles and methodologies outlined in this guide will be crucial for harnessing the full potential of this powerful technology to advance their scientific discoveries.
References
- 1. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ethyl N-N-butyl-D9-carbamate in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of Ethyl N-N-butyl-D9-carbamate in metabolic studies. As a deuterated analog of Ethyl N-butyl-carbamate, this stable isotope-labeled compound serves as a powerful tool in modern analytical chemistry, particularly in the realm of drug discovery and development. Its primary utility lies in its application as an internal standard for highly accurate and precise quantification in mass spectrometry-based analyses. This guide will detail its principal applications, provide generalized experimental protocols for its use, and illustrate the metabolic context of its non-deuterated counterpart.
Core Applications in Metabolic Studies
This compound is primarily utilized as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The substitution of nine hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to its non-deuterated analog but has a distinct, higher mass. This property is invaluable for correcting for variability during sample preparation and analysis.[1]
The key benefits of using this compound as an internal standard include:
-
Enhanced Accuracy and Precision: It co-elutes with the analyte of interest, experiencing similar matrix effects and ionization suppression or enhancement, thus providing a reliable basis for quantification.[2]
-
Improved Method Robustness: Its use compensates for variations in extraction efficiency, injection volume, and instrument response, leading to more reproducible results.[1]
-
Reliable Quantification in Complex Matrices: In biological samples such as plasma, urine, and tissue homogenates, where matrix effects can be significant, deuterated standards are considered the "gold standard" for accurate quantification.[3]
While direct metabolic studies on this compound are not widely published, its non-deuterated parent compound, ethyl carbamate (B1207046), has been studied for its metabolic fate. Understanding these pathways is crucial for researchers using the deuterated form, as it provides context for the biological system under investigation.
Metabolic Pathways of the Non-Deuterated Analog: Ethyl Carbamate
The metabolism of ethyl carbamate, the non-deuterated counterpart, proceeds through several key pathways, primarily in the liver. A significant portion of ethyl carbamate is hydrolyzed by esterases to ethanol, carbon dioxide, and ammonia.[4][5][6] A smaller, but toxicologically significant, pathway involves oxidation by cytochrome P450 enzymes, particularly CYP2E1.[4] This oxidative pathway leads to the formation of reactive metabolites, such as vinyl carbamate, which can subsequently be epoxidized to a highly reactive species that can form adducts with DNA.[5][6]
dot
Caption: Metabolic pathways of ethyl carbamate.
Experimental Protocols
The following is a generalized protocol for the use of this compound as an internal standard in a typical LC-MS/MS analysis of a target analyte (e.g., Ethyl N-butyl-carbamate) in a biological matrix.
1. Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte (Ethyl N-butyl-carbamate) and the deuterated internal standard (this compound) and dissolve each in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration that provides a stable and robust signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation)
This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.
-
To 100 µL of the biological sample (calibrator, quality control, or unknown), add 20 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
dot
Caption: LC-MS/MS sample preparation workflow.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Use a suitable C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of the analyte from matrix components.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for both the analyte and the internal standard should be optimized for sensitivity and specificity.
Data Presentation
The use of this compound allows for the generation of highly reliable quantitative data. Below is a hypothetical example of a calibration curve for the quantification of Ethyl N-butyl-carbamate in human plasma.
| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 1,105,000 | 0.00138 |
| 5 | 7,850 | 1,112,000 | 0.00706 |
| 10 | 15,980 | 1,098,000 | 0.01455 |
| 50 | 81,200 | 1,108,000 | 0.07328 |
| 100 | 165,300 | 1,102,000 | 0.15000 |
| 500 | 835,000 | 1,095,000 | 0.76256 |
| 1000 | 1,680,000 | 1,101,000 | 1.52589 |
Note: This data is for illustrative purposes only. Actual values will depend on the specific instrumentation and experimental conditions.
Logical Relationships in Quantitative Analysis
The fundamental principle of using a deuterated internal standard is based on the consistent ratio of the analyte to the internal standard across a range of concentrations. This relationship allows for the accurate determination of the analyte concentration in unknown samples.
dot
Caption: Logical relationships in quantitative analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The carcinogenic potential of ethyl carbamate (urethane): risk assessment at human dietary exposure levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Subtle Shift: A Technical Guide to Chromatographic Isotope Effects with Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, the use of deuterated compounds is a cornerstone for enhancing pharmacokinetic profiles and elucidating metabolic pathways. However, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) introduces subtle yet significant physicochemical changes that manifest as the Chromatographic Isotope Effect (CIE). This phenomenon, characterized by altered retention times between a deuterated molecule and its non-deuterated counterpart, presents both challenges and opportunities in analytical separations. This in-depth technical guide explores the core principles of CIE, provides detailed experimental methodologies, presents quantitative data for comparative analysis, and offers visual workflows to navigate this nuanced aspect of chromatography.
The Core of the Chromatographic Isotope Effect
The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger and slightly shorter carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] This difference in bond energy and vibrational frequency alters the molecule's van der Waals interactions and overall polarity, which in turn influences its partitioning between the stationary and mobile phases in a chromatographic system.[1][2]
The most commonly observed phenomenon is the inverse isotope effect , where deuterated compounds elute earlier than their protiated analogs, particularly in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC).[1][2][3] This is attributed to the reduced polarizability and weaker intermolecular forces of the C-D bond, leading to a decreased affinity for the stationary phase.[4] Conversely, a normal isotope effect , where the deuterated compound is retained longer, can occur, often in normal-phase liquid chromatography (NPLC) or with specific stationary phases in GC.[5][6]
The magnitude and direction of the CIE are influenced by several factors:
-
Number of Deuterium Atoms: Generally, a greater number of deuterium substitutions leads to a more pronounced retention time shift.[5][7]
-
Position of Deuteration: The location of the deuterium atoms within the molecule is critical. Deuteration on aliphatic groups tends to have a greater inverse isotope effect on retention than on aromatic substituents.[6][8] The proximity of deuterium atoms to hydrophilic functional groups can also diminish the isotope effect.[9]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, temperature, and gradient slope can all modulate the observed retention time difference.[1][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of deuteration on chromatographic separations across different techniques.
Table 1: Reversed-Phase Liquid Chromatography (RPLC)
| Compound Pair | Number of Deuterium Atoms | Stationary Phase | Mobile Phase | Retention Time Shift (Δt_R, min) | Separation Factor (α) | Reference |
| Olanzapine (B1677200) vs. Olanzapine-d3 | 3 | C18 | Acetonitrile (B52724)/Water Gradient | Not specified, Rs < 0.16 | - | [5] |
| Des-methyl olanzapine vs. Des-methyl olanzapine-d8 | 8 | C18 | Acetonitrile/Water Gradient | Not specified, Rs < 0.16 | - | [5] |
| Toluene vs. Toluene-d8 | 8 | ODS | Methanol (B129727)/Water (30:70 v/v) | - | 1.109 | [7] |
| Toluene vs. Toluene-d8 | 8 | ODS | Methanol/Water (90:10 v/v) | - | 1.051 | [7] |
| Ergothioneine vs. Ergothioneine-d9 | 9 | Not Specified | Not Specified | 0.02 | - | [7] |
Table 2: Normal-Phase Liquid Chromatography (NPLC)
| Compound Pair | Number of Deuterium Atoms | Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Olanzapine vs. Olanzapine-d3 | 3 | Silica | Not Specified | 0.34 | [5] |
| Des-methyl olanzapine vs. Des-methyl olanzapine-d8 | 8 | Silica | Not Specified | 0.73 | [5] |
Table 3: Gas Chromatography (GC)
| Compound Pair | Stationary Phase | Chromatographic Isotope Effect (hdIEC = t_R(H)/t_R(D)) | Reference |
| Palmitic acid methyl ester (C16:0) vs. C16:0-d31 | Not Specified | 1.0171 | [11] |
| Stearic acid methyl ester (C17:0) vs. C17:0-d33 | Not Specified | 1.0126 | [11] |
Key Experimental Protocols
Understanding and quantifying the CIE requires meticulous experimental design. Below are detailed methodologies for assessing the isotope effect in RPLC and for performing hydrogen-deuterium exchange mass spectrometry (HDX-MS), a technique that leverages isotope exchange to study protein conformation.
Protocol 1: Assessment of Chromatographic Isotope Effect in RPLC
This protocol outlines a general procedure for evaluating the retention time shift between a deuterated compound and its non-deuterated analog using RPLC coupled with mass spectrometry.
Objective: To resolve and quantify the retention time difference between a protiated analyte and its deuterated internal standard.
Materials:
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UHPLC system with a mass spectrometer (MS) detector
-
Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)
-
Protiated and deuterated analytical standards
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate mobile phase modifier)
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of the protiated and deuterated compounds in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution containing both the protiated and deuterated compounds at a final concentration of 1 µg/mL by diluting the stock solutions with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.
-
Set the instrument to monitor the specific mass-to-charge ratios (m/z) for the protiated and deuterated analytes in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Inject the working solution and acquire the chromatograms.
-
Determine the retention time (t_R) for each analyte from the apex of its chromatographic peak.
-
Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog (Δt_R = t_R(protiated) - t_R(deuterated)).
-
Calculate the separation factor (α) as the ratio of the retention factors (k) of the two compounds: α = k_protiated / k_deuterated, where k = (t_R - t_0) / t_0 (t_0 is the column dead time).
-
Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow
HDX-MS is a powerful technique for studying protein dynamics and conformation by monitoring the exchange of backbone amide hydrogens with deuterium from a buffered D₂O solution.[12]
Objective: To probe the solvent accessibility of different regions of a protein, providing insights into its structure and interactions.
Materials:
-
Protein of interest in a non-deuterated buffer
-
D₂O-based labeling buffer (pH adjusted to the desired experimental value)
-
Quench buffer (e.g., low pH and low temperature)
-
Immobilized pepsin column
-
LC-MS system configured for HDX (with components kept at low temperature to minimize back-exchange)
Procedure:
-
Labeling Reaction:
-
Quenching:
-
Digestion:
-
Immediately inject the quenched sample onto an online immobilized pepsin column for rapid digestion into peptides.[12] This is performed at low temperature.
-
-
Chromatographic Separation:
-
The resulting peptides are trapped and then separated using a fast reversed-phase gradient.[12] The entire LC system is maintained at a low temperature (e.g., 0-2 °C) to further reduce back-exchange.
-
-
Mass Spectrometry Analysis:
-
The eluted peptides are analyzed by the mass spectrometer to determine their mass. The mass increase of each peptide compared to an undeuterated control sample reveals the extent of deuterium uptake.
-
-
Data Analysis:
-
Specialized software is used to identify the peptides and calculate the level of deuteration for each peptide at each time point. This information is then mapped back to the protein sequence to reveal regions of high and low solvent accessibility.
-
Visualizing Workflows and Relationships
Graphviz diagrams can effectively illustrate the logical flow of experiments and the interplay of factors influencing chromatographic isotope effects.
Caption: Factors influencing the chromatographic isotope effect.
Caption: Experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Conclusion
A thorough understanding of the chromatographic isotope effect is indispensable for scientists working with deuterated compounds. While often perceived as a complication, particularly when using deuterated internal standards for quantification, the CIE is a predictable phenomenon governed by fundamental physicochemical principles. By carefully considering the factors that influence its magnitude and direction—namely the number and position of deuterium atoms and the specific chromatographic conditions—researchers can mitigate its challenges. Moreover, techniques like HDX-MS have harnessed isotopic exchange to provide profound insights into protein structure and dynamics. This guide serves as a foundational resource for navigating the intricacies of CIE, enabling more robust and accurate analytical method development in research and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis Using Ethyl N-N-butyl-D9-carbamate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of Ethyl N-N-butyl-D9-carbamate as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Ethyl N-butylcarbamate or other analogous analytes in complex matrices by mass spectrometry.
Introduction
Accurate and precise quantification of small molecules in complex biological or environmental matrices is a critical aspect of modern analytical science.[1] The use of a stable isotope-labeled internal standard is a widely accepted and robust technique to correct for variability during sample preparation and analysis.[1] this compound is the deuterium-labeled form of Ethyl N-butylcarbamate and serves as an ideal internal standard for its quantification.[2][3][4] Being chemically identical to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression, while its mass difference allows for distinct detection by a mass spectrometer.[1] This application note provides a comprehensive guide to its use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Principle of Internal Standardization
The internal standard (IS) method involves adding a known amount of a compound (the internal standard) to all samples, calibration standards, and quality control samples at the beginning of the analytical process. The quantification of the analyte of interest is then based on the ratio of the analyte's response to the internal standard's response. This approach effectively compensates for variations in sample extraction, injection volume, and instrument response.[5]
Stable isotope-labeled internal standards are the preferred choice for mass spectrometry-based quantification because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly throughout the entire analytical procedure.
Physicochemical Properties
| Property | Value |
| Analyte: | Ethyl N-butylcarbamate |
| Chemical Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol [6] |
| CAS Number | 591-62-8[4][6] |
| Internal Standard: | This compound |
| Chemical Formula | C₇H₆D₉NO₂ |
| Molecular Weight | ~154.25 g/mol [3][4] |
| CAS Number | 1276197-24-0[4] |
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard. The specific parameters may require optimization based on the matrix and analytical instrumentation.
Reagent and Standard Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl N-butylcarbamate and dissolve it in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with an appropriate solvent (e.g., methanol or acetonitrile) to achieve the desired concentration range.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standard solutions.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, urine, or a liquid food product), add 50 µL of the internal standard spiking solution.
-
Vortex for 30 seconds.
-
Add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
GC-MS Analysis Protocol
-
Derivatization (if necessary): For some applications, derivatization may improve the chromatographic properties of the analyte. A common method is silylation.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column is typically suitable.
-
Injection: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Illustrative):
-
Ethyl N-butylcarbamate: m/z values specific to its fragmentation pattern.
-
This compound: m/z values reflecting the deuterium (B1214612) labeling.
-
-
LC-MS/MS Analysis Protocol
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
Start at 5% B, hold for 0.5 minutes.
-
Ramp to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Ethyl N-butylcarbamate: Precursor Ion > Product Ion (e.g., m/z 146.1 > 88.1)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 155.2 > 97.1)
-
-
Data Presentation
The following tables present illustrative quantitative data for a hypothetical validation of an LC-MS/MS method for the quantification of Ethyl N-butylcarbamate using this compound as the internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Ethyl N-butylcarbamate | 1 - 1000 | >0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.8 ± 0.3 | 96.0 | 6.3 |
| Medium | 50 | 51.2 ± 2.1 | 102.4 | 4.1 |
| High | 800 | 790.5 ± 25.3 | 98.8 | 3.2 |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 92.5 | 95.8 |
| High | 95.1 | 94.2 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. CN102788858A - Method for LC-MS/MS (Liquid Chromatography-Mass Spectrometry/ Mass Spectrometry) jointly detecting ethyl carbamate content in cigarette main stream smoke - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. orientjchem.org [orientjchem.org]
Application Note: Quantitative Analysis of Ethyl Carbamate in Alcoholic Beverages by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl carbamate (B1207046) (EC), also known as urethane, is a naturally occurring compound found in fermented foods and alcoholic beverages. It is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. Regulatory bodies worldwide have established maximum permissible limits for EC in various consumer products to mitigate potential health risks. Consequently, sensitive and reliable analytical methods for the accurate quantification of EC are crucial for quality control and regulatory compliance in the food and beverage industry. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of ethyl carbamate in alcoholic beverages.
Principle
This method employs Gas Chromatography (GC) for the separation of ethyl carbamate from the sample matrix, followed by Mass Spectrometry (MS) for selective detection and quantification. An internal standard is added to the sample prior to extraction to correct for variations in sample preparation and instrument response. The sample is subjected to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) cleanup step to remove interfering matrix components. The extracted and concentrated sample is then injected into the GC-MS system. Quantification is achieved by comparing the peak area ratio of ethyl carbamate to the internal standard against a calibration curve prepared with known concentrations of ethyl carbamate. For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.
Apparatus and Materials
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Autosampler
-
Capillary GC column (e.g., Carbowax 20M type, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
-
Rotary evaporator or nitrogen evaporator
-
Solid-Phase Extraction (SPE) columns (e.g., diatomaceous earth)[1][2]
-
Standard laboratory glassware (volumetric flasks, pipettes, vials)
-
Vortex mixer
-
Centrifuge
Reagents and Standards
-
Ethyl carbamate (analytical standard)
-
n-Propyl carbamate or d5-Ethyl carbamate (internal standard)[1][3]
-
Dichloromethane (B109758) (HPLC grade)[1]
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)[1]
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (B86663) (analytical grade)
-
Helium (carrier gas, 99.999% purity)
-
Deionized water
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of ethyl carbamate and dissolve it in 100 mL of a suitable solvent like acetone to prepare a 1 mg/mL stock solution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent to create calibration standards.[1]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., n-propyl carbamate) in a similar manner.[1]
-
IS Working Solution: Dilute the IS stock solution to a suitable working concentration (e.g., 400 ng/mL).[1]
Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Addition: To a known volume of the alcoholic beverage sample (e.g., 20 mL for wines with ≤14% alcohol), add a precise volume of the internal standard working solution (e.g., 1 mL of 400 ng/mL n-propyl carbamate).[1]
-
Dilution: Dilute the sample with water to a total volume of 40 mL.[1]
-
SPE Column Conditioning: Condition a diatomaceous earth SPE column according to the manufacturer's instructions.
-
Sample Loading: Load the diluted sample onto the conditioned SPE column.[1]
-
Elution: Elute the ethyl carbamate and internal standard from the column using an appropriate solvent, such as dichloromethane or a mixture of ethyl acetate and diethyl ether.[1][2]
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[1]
-
Reconstitution: Transfer the concentrated extract to a GC vial for analysis.
GC-MS Analysis
The following table outlines typical GC-MS operating conditions. These may need to be optimized for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 180°C[1] |
| Carrier Gas | Helium at 1 mL/min[1] |
| Oven Temperature Program | Initial temp 40°C for 0.75 min, ramp at 10°C/min to 60°C, then 3°C/min to 150°C.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 220°C[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Ethyl Carbamate: 62, 74, 89; n-Propyl Carbamate (IS): appropriate ions.[1] |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of ethyl carbamate to the peak area of the internal standard against the concentration of the ethyl carbamate standards.
| Concentration (ng/mL) | EC/IS Peak Area Ratio |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| 250 | Value |
| 500 | Value |
Method Validation Summary
The analytical method should be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[3][4] |
| Limit of Detection (LOD) | 0.3 - 0.7 ng/g[4][5] |
| Limit of Quantification (LOQ) | 1.2 - 5.0 µg/kg[2][3][4] |
| Precision (RSD%) | < 15%[2][4] |
| Accuracy (Recovery %) | 80 - 120%[3][6] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of ethyl carbamate.
Caption: Logical relationship of the GC-MS analytical process.
References
- 1. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 2. Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Butyl Carbamate in Plasma Samples Using Ethyl N-N-butyl-D9-carbamate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-N-butyl-D9-carbamate is the deuterated form of Ethyl N-butyl-carbamate and serves as an excellent internal standard for the quantitative analysis of non-deuterated carbamates in biological matrices such as plasma.[1][2][3] The use of a stable isotope-labeled internal standard is a critical component for developing robust bioanalytical methods, particularly for mass spectrometry-based quantification.[4] Deuterated internal standards significantly improve the accuracy and reliability of measurements by correcting for variations during sample preparation and analysis, as well as accounting for matrix effects.[5] This document provides a detailed protocol for the quantification of butyl carbamate (B1207046) in plasma samples using this compound as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)[6]
-
Blank human plasma
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Sample vials
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ethyl N-butyl-carbamate and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Ethyl N-butyl-carbamate by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.
-
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This protocol is adapted from methods for similar small molecules in plasma.[6]
-
Pipette 100 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 1 µg/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 400 µL of acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[6]
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 3) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The specific mass transitions for Ethyl N-butyl-carbamate and this compound need to be determined by infusing the pure compounds into the mass spectrometer. For analogous compounds like ethyl carbamate, characteristic fragmentations are monitored.[7] For quantification, specific parent-to-product ion transitions should be selected.
-
Data Presentation
Quantitative data should be summarized to demonstrate the method's performance. The following tables provide a template for presenting validation data, with example values derived from similar published methods.[6][7][8]
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Ethyl N-butyl-carbamate | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 85 - 115% | 85 - 115% | 85 - 115% |
| High | 85 - 115% | 85 - 115% | 85 - 115% |
Visualization
The following diagram illustrates the experimental workflow for the quantification of Ethyl N-butyl-carbamate in plasma.
Caption: Workflow for plasma sample preparation and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Automated determination of ethyl carbamate in stone-fruit spirits using headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ethyl carbamate in fermented liquids by ultra high performance liquid chromatography coupled with a Q Exactive hybrid quadrupole-orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbamate Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of various food matrices for the analysis of carbamate (B1207046) pesticide residues. The methodologies outlined are based on established and validated techniques to ensure accurate and reproducible results for researchers, scientists, and professionals in drug development and food safety.
Introduction
Carbamate pesticides are widely used in agriculture to protect crops from pests.[1][2] However, their residues in food products can pose significant health risks to consumers.[3] Accurate and sensitive analytical methods are therefore crucial for monitoring these residues to ensure food safety and compliance with regulatory limits.[4][5] Effective sample preparation is a critical step in the analytical workflow, aiming to extract the target carbamates from complex food matrices and remove interfering components prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[4][5]
This document details the most common and effective sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
General Sample Preparation Workflow
The overall process for preparing food samples for carbamate analysis follows a logical sequence from sample receipt to the final extract ready for instrumental analysis. The following diagram illustrates a typical workflow.
Caption: General workflow for carbamate analysis sample preparation.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted technique for pesticide residue analysis in a variety of food matrices due to its simplicity, speed, and low solvent consumption.[4][6][7] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[4][8]
Experimental Protocol: QuEChERS for Fruits and Vegetables
This protocol is based on the European Standard EN 15662 and is suitable for the analysis of carbamates like carbofuran (B1668357) and its metabolites.[4]
1. Sample Preparation and Homogenization:
-
Chop the fruit or vegetable sample into small pieces.
-
Freeze the chopped sample, for instance, using liquid nitrogen or a freezer set at -20°C.[4]
-
Homogenize the frozen sample into a fine powder using a high-speed blender. This ensures a representative sample portion for extraction.[4]
-
Store the homogenized sample in a sealed container at -20°C until analysis.[4]
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4] For samples with low water content (<80%), add an appropriate amount of deionized water to bring the total water volume to 10 mL.[4][6]
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, sodium citrate).
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.[1]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water. For pigmented samples, graphitized carbon black (GCB) can be added to remove pigments, but it may also retain some planar pesticides.
-
Vortex the tube for 30 seconds.
-
Centrifuge for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
For LC-MS/MS analysis, filter the extract through a 0.22 µm syringe filter and dilute with a suitable mobile phase if necessary.[4]
-
For GC-MS/MS analysis, a solvent exchange to a more GC-compatible solvent like toluene (B28343) may be required.[4]
Quantitative Data: QuEChERS Method
| Carbamate | Food Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| 5 Carbamates | Fruits and Vegetables | 78.98 - 109.64 | 1 | 3 - 5 | [9] |
| 6 Carbamates | Vegetables | 81.0 - 111.0 | 0.08 - 0.38 | - | |
| 10 N-methyl Carbamates | Fruit and Vegetable Juice | 74.4 - 111.0 | - | - | [1] |
| 15 Carbamates | Fruits, Vegetables, Green Tea | 88.1 - 118.4 | 0.2 - 2.0 | 0.5 - 5.0 | [10] |
| Carbofuran | Lettuce | >70 | - | 13 | [11] |
| Carbofuran | Strawberry | >70 | - | 12 | [11] |
Solid-Phase Extraction (SPE)
SPE is a versatile and selective sample preparation technique used to isolate and concentrate analytes from a liquid sample by passing it through a solid sorbent.[12][13] The choice of sorbent is crucial for effective retention of carbamates and removal of matrix interferences.[8]
Experimental Protocol: SPE for Liquid Samples (Juice, Milk, Wine)
This protocol is a general guideline and may require optimization based on the specific carbamate and food matrix.
1. Sample Pre-treatment:
-
For juice and wine, dilute the sample with ultrapure water.[5]
-
For milk, a deproteinization step may be necessary using acetonitrile or an acid.[14]
-
Adjust the pH of the sample to ensure optimal retention of the carbamates on the SPE cartridge.
2. SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., C18, Oasis HLB) by passing a suitable solvent (e.g., methanol) followed by water.[12] This solvates the sorbent and prepares it for sample loading.
3. Sample Loading:
-
Pass the pre-treated sample through the conditioned SPE cartridge at a controlled flow rate. The carbamates will be retained on the sorbent.
4. Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove co-extracted interferences that are not strongly bound to the sorbent.
5. Elution:
-
Elute the retained carbamates from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate).
6. Final Extract Preparation:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
Quantitative Data: SPE Method
| Carbamate | Food Matrix | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 5 Carbamates | Milk, White Wine | 82.0 - 110.0 | 0.12 - 0.40 | - | [15] |
| 5 Carbamates | Juice | 82.0 - 110.0 | 0.06 - 0.20 | - | [15] |
| 10 Carbamates | Fish | 76.5 - 115.6 | - | µg/kg level | [5] |
| 7 Carbamates | Fruits and Vegetables | 71.5 - 122.8 | 0.005 - 0.090 (µg/L) | 0.015 - 0.300 (µg/L) | [16] |
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Experimental Protocol: LLE for Various Food Matrices
1. Sample Homogenization:
-
Homogenize the solid or semi-solid food sample with a suitable solvent, often acetonitrile or ethyl acetate.[11] For liquid samples, direct mixing with the extraction solvent is possible.
2. Extraction:
-
Place a known amount of the homogenized sample into a separation funnel.
-
Add the extraction solvent (e.g., acetonitrile, ethyl acetate).
-
Add salts (e.g., sodium chloride, magnesium sulfate) to induce phase separation and drive the carbamates into the organic layer (salting-out effect).
-
Shake the funnel vigorously for a few minutes, periodically venting to release pressure.
-
Allow the layers to separate.
3. Collection of Organic Layer:
-
Drain the lower aqueous layer and collect the upper organic layer containing the extracted carbamates.
4. Drying and Concentration:
-
Dry the organic extract using an anhydrous salt like sodium sulfate to remove any residual water.
-
The extract can then be concentrated using a rotary evaporator or a stream of nitrogen.
5. Reconstitution:
-
Reconstitute the dried residue in a small, known volume of a solvent compatible with the analytical instrument.
Quantitative Data: LLE and Other Extraction Methods
| Carbamate | Food Matrix | Extraction Method | Recovery (%) | LOD | LOQ | Reference |
| 7 Carbamates | Tomato, Spinach, Lettuce, Zucchini, Pear, Apple | Hot Water Extraction | 76 - 99 | - | 2 - 10 ppb | [17] |
| 11 Carbamates | Camel Milk | Liquid-Liquid Extraction | High accuracy | 0.01 µg/kg | - | [18] |
| Multiclass Pesticides | Cow Milk | Salt-Assisted LLE | - | 0.58 - 2.56 ng/mL | 1.95 - 8.51 ng/mL | [19] |
Conclusion
The choice of sample preparation technique for carbamate analysis depends on the specific food matrix, the target carbamates, the required detection limits, and the available laboratory resources. The QuEChERS method offers a fast and efficient approach for a wide range of fruits and vegetables. SPE provides higher selectivity and concentration factors, which is beneficial for complex or liquid matrices. LLE remains a fundamental and effective technique, particularly when dealing with specific sample types or when modern automated systems are not available. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the analytical results.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. food.actapol.net [food.actapol.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijesd.org [ijesd.org]
- 7. mdpi.com [mdpi.com]
- 8. media.sciltp.com [media.sciltp.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. foodsafety.institute [foodsafety.institute]
- 15. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A simple and rapid assay for analyzing residues of carbamate insecticides in vegetables and fruits: hot water extraction followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry: Method development, method validation, and health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Highly Selective Analytical Method Based on Salt-Assisted Liquid-Liquid Extraction for Trace-Level Enrichment of Multiclass Pesticide Residues in Cow Milk for Quantitative Liquid Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Ethyl N-N-butyl-D9-carbamate in Pharmaceutical Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl N-N-butyl-D9-carbamate as a deuterated internal standard in bioanalytical method validation and sample analysis for pharmaceutical bioequivalence studies. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis, ensuring the accuracy and precision of pharmacokinetic data.[1]
Introduction to Deuterated Internal Standards in Bioequivalence Studies
Bioequivalence (BE) studies are critical for the approval of generic drugs, demonstrating that the generic product has the same rate and extent of absorption as the innovator drug. The reliability of these studies hinges on the accuracy of the bioanalytical methods used to quantify the drug and/or its metabolites in biological matrices.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred analytical technique for its high sensitivity and selectivity.[2][3] To mitigate variability inherent in the analytical process, such as extraction inconsistencies, matrix effects, and instrument fluctuations, a suitable internal standard (IS) is essential.[4][5]
This compound, as a deuterated analog of a potential analyte, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation.[4][6] However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise quantification through isotope dilution mass spectrometry.[1] The European Medicines Agency (EMA) recommends the use of stable isotope-labeled internal standards whenever possible in bioanalytical methods.[7]
Hypothetical Bioanalytical Method Validation
This section outlines the validation of a hypothetical bioanalytical method for the quantification of "Analyte X" in human plasma using this compound as the internal standard. The validation parameters are assessed according to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[8]
2.1. Summary of Method Validation Parameters
The following tables summarize the quantitative data from the hypothetical method validation.
Table 1: Calibration Curve Linearity
| Parameter | Value |
| Linearity Range | 1.00 - 1000 ng/mL |
| Regression Equation | y = 0.125x + 0.005 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 6.5 | 105.2 | 8.2 | 103.5 |
| LQC | 3.00 | 5.1 | 98.7 | 6.8 | 101.3 |
| MQC | 500 | 4.3 | 102.1 | 5.5 | 99.8 |
| HQC | 800 | 3.8 | 97.5 | 4.9 | 98.2 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal value.[7]
Table 3: Recovery and Matrix Effect
| Quality Control Sample | Concentration (ng/mL) | Mean Analyte Recovery (%) | Mean IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 3.00 | 88.5 | 89.1 | 0.98 | 0.99 |
| HQC | 800 | 90.2 | 89.8 | 1.03 | 1.04 |
Acceptance Criteria: Consistent and reproducible recovery. IS-normalized matrix factor %CV ≤ 15%.
Table 4: Stability
| Stability Test | Storage Condition | Duration | LQC Stability (%) | HQC Stability (%) |
| Freeze-Thaw | 3 cycles (-20°C to RT) | - | 96.8 | 98.1 |
| Short-Term (Bench-top) | Room Temperature | 24 hours | 97.5 | 99.2 |
| Long-Term | -20°C | 90 days | 95.3 | 97.6 |
| Post-Preparative | Autosampler (4°C) | 48 hours | 98.1 | 99.5 |
Acceptance Criteria: Mean concentration within ±15% of nominal concentration.
Experimental Protocols
3.1. Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Analyte X and this compound by dissolving the accurately weighed reference standards in methanol (B129727).
-
Working Standard Solutions: Prepare serial dilutions of the Analyte X stock solution with 50% methanol to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.
3.2. Sample Preparation: Protein Precipitation
This workflow is a common and rapid method for sample cleanup in bioanalytical labs.
Caption: Protein Precipitation Sample Preparation Workflow.
Protocol:
-
Aliquot 100 µL of human plasma (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound working solution (50 ng/mL) to all tubes except the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the tubes for 1 minute to ensure thorough mixing.[4]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
3.3. LC-MS/MS Analysis
Table 5: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte X) | e.g., m/z 350.2 -> 180.1 |
| MRM Transition (IS) | e.g., m/z 359.2 -> 189.1 (for D9) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
3.4. Bioequivalence Study Design and Analysis
The validated method is then applied to analyze plasma samples from a bioequivalence study. A typical study design is a randomized, two-period, two-sequence, crossover study.
Caption: Logical Flow of a Crossover Bioequivalence Study.
Conclusion
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust and reliable quantitative bioanalysis for bioequivalence studies.[1] It effectively compensates for analytical variability, thereby ensuring the generation of high-quality data that can withstand regulatory scrutiny and support critical decisions in drug development.[4][5] The protocols and data presented herein provide a framework for the successful implementation of such methods in a regulated laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Medical and Research Publications [medicalandresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Analysis of Carbamate Pesticides in Water Samples Using Isotope Dilution LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamate (B1207046) pesticides are a class of synthetic insecticides, herbicides, and fungicides widely used in agriculture. Due to their potential for contamination of surface and groundwater, sensitive and accurate analytical methods are required for their detection and quantification in water samples. Carbamates are thermally labile, making liquid chromatography-mass spectrometry (LC-MS/MS) the preferred analytical technique over gas chromatography.
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that utilizes isotopically labeled internal standards for each target analyte.[1][2] This method compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly precise and reliable results.[2] This application note provides a detailed protocol for the analysis of a suite of carbamate pesticides in water samples using solid-phase extraction (SPE) followed by isotope dilution LC-MS/MS.
Experimental Protocols
Preparation of Standards
1.1. Stock Solutions: Individual stock solutions of native (unlabeled) carbamate pesticides and their corresponding isotopically labeled internal standards (e.g., from Cambridge Isotope Laboratories) are prepared in methanol (B129727) at a concentration of 1 mg/mL.[3][4] These stock solutions should be stored at -20°C.
1.2. Intermediate Standard Solutions: Prepare intermediate mixed standard solutions of the native carbamates and the isotopically labeled internal standards by diluting the stock solutions in methanol to a concentration of 10 µg/mL.
1.3. Calibration Standards: A series of calibration standards is prepared by diluting the intermediate mixed native standard solution with a constant volume of the intermediate mixed isotopically labeled internal standard solution in a suitable solvent (e.g., 90:10 water:methanol). This ensures that the concentration of the internal standards is constant across all calibration levels. A typical calibration range would be from 0.5 to 100 ng/mL.[5]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific carbamates of interest and the water matrix.
2.1. Materials:
-
Water sample (e.g., 250 mL)
-
Isotopically labeled internal standard mix
-
SPE cartridges (e.g., C18 or Oasis HLB)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Ethyl acetate (B1210297)
-
Nitrogen evaporator
2.2. Procedure:
-
Sample Fortification: To a 250 mL water sample, add a known volume of the mixed isotopically labeled internal standard solution to achieve a final concentration within the linear range of the calibration curve (e.g., 10 ng/L).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the trapped analytes with two 5 mL aliquots of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3.2. LC Parameters:
-
Column: A C18 reversed-phase column is commonly used for carbamate separation (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the carbamates, followed by a re-equilibration step.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Column Temperature: 40°C.[7]
3.3. MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each native carbamate and its corresponding isotopically labeled internal standard, at least two MRM transitions (a quantifier and a qualifier ion) should be optimized to ensure accurate identification and quantification.[8] The characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is often observed for N-methyl carbamates.[7]
Data Presentation
The following tables present representative quantitative data for the analysis of carbamate pesticides. While the data in Table 1 was generated from the analysis of fruit and vegetable samples using a QuEChERS extraction method, it provides a strong indication of the performance characteristics (LOD, LOQ, and recovery) that can be expected from a well-optimized LC-MS/MS method.[7] Table 2 provides recovery data for selected carbamates in various water matrices.[5]
Table 1: Performance Data for the Analysis of Fifteen Carbamate Pesticides by LC-MS/MS [7]
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) (at 10 µg/kg) | RSD (%) (n=15) |
| Methomyl | 2.85 | 163.1 | 88.1 | 106.1 | 1.0 | 2.5 | 95.2 | 6.3 |
| Oxamyl | 3.12 | 220.1 | 72.1 | 90.1 | 0.5 | 1.0 | 102.1 | 5.1 |
| Propoxur | 5.23 | 209.1 | 111.1 | 167.1 | 0.2 | 0.5 | 98.7 | 4.8 |
| Carbofuran | 5.51 | 222.1 | 165.1 | 147.1 | 0.5 | 1.0 | 105.4 | 7.2 |
| Carbaryl | 5.89 | 202.1 | 145.1 | 117.1 | 1.0 | 2.5 | 92.3 | 8.5 |
| Isoprocarb | 6.15 | 194.1 | 110.1 | 152.1 | 0.2 | 0.5 | 101.5 | 4.2 |
| Methiocarb | 6.38 | 226.1 | 169.1 | 122.1 | 0.5 | 1.0 | 99.8 | 5.9 |
| Aldicarb | 4.21 | 191.1 | 89.1 | 116.1 | 2.0 | 5.0 | 88.1 | 9.1 |
| Aldicarb sulfoxide | 2.54 | 207.1 | 89.1 | 132.1 | 1.0 | 2.5 | 110.2 | 6.8 |
| Aldicarb sulfone | 3.56 | 223.1 | 89.1 | 148.1 | 1.0 | 2.5 | 108.9 | 7.5 |
| Fenobucarb | 6.52 | 208.1 | 151.1 | 94.1 | 0.5 | 1.0 | 96.4 | 5.3 |
| Tsumacide | 6.28 | 208.1 | 151.1 | 123.1 | 0.5 | 1.0 | 97.1 | 4.9 |
| Banol | 6.89 | 220.1 | 163.1 | 135.1 | 1.0 | 2.5 | 118.4 | 8.2 |
| Carbofuran-3-hydroxy | 4.87 | 238.1 | 181.1 | 163.1 | 2.0 | 5.0 | 90.5 | 9.8 |
| Tsumacide-3-hydroxy | 5.11 | 224.1 | 167.1 | 139.1 | 2.0 | 5.0 | 93.6 | 9.4 |
Table 2: Recovery of Carbamates in Different Water Matrices [5]
| Analyte | Tap Water Recovery (%) | RO Water Recovery (%) | Bottled Water Recovery (%) | Matrix Spike Recovery at 50 ppb (%) |
| Aldicarb | 95.8 | 98.2 | 101.5 | 96.6 |
| Aldicarb sulfone | 92.1 | 94.5 | 97.8 | 91.0 |
| Aldicarb sulfoxide | 98.5 | 100.1 | 103.2 | 101.0 |
| Carbofuran | 94.3 | 96.8 | 99.1 | 92.5 |
| Methomyl | 85.2 | 87.6 | 90.3 | 83.6 |
| Oxamyl | 93.7 | 95.9 | 98.4 | 92.0 |
| Thiofanox | 89.1 | 91.3 | 93.5 | 88.7 |
| Carbofuran-d3 (Surrogate) | 90.5 | 92.7 | 95.1 | 89.2 |
Mandatory Visualization
Caption: Experimental workflow for carbamate analysis in water.
Caption: Principle of Isotope Dilution Quantification.
References
- 1. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of Deuterated Standards in In-Vivo Drug Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled compounds, particularly deuterated standards, has become an indispensable tool for elucidating the in-vivo fate of new chemical entities. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), offers a subtle yet powerful modification that can significantly enhance the precision of bioanalytical assays and provide deeper insights into metabolic pathways. This document provides detailed application notes and protocols for the effective utilization of deuterated standards in in-vivo drug metabolism research.
Deuterated compounds serve two primary roles in this field: as internal standards for accurate quantification of the parent drug and its metabolites in complex biological matrices, and as therapeutic agents themselves, where deuteration is strategically employed to favorably alter the metabolic profile of a drug, a concept known as the "deuterium kinetic isotope effect" (KIE).[1] The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage by enzymes such as cytochrome P450s.[1] This can result in improved pharmacokinetic properties, including increased drug exposure, longer half-life, and potentially reduced formation of toxic metabolites.[1][2]
Application Notes
Deuterated Compounds as Internal Standards
The gold standard in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A deuterated analog of the analyte is the ideal internal standard because it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This co-elution and co-ionization behavior allows the deuterated standard to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.[3]
The Kinetic Isotope Effect in Drug Design
Strategic deuteration of a drug molecule at a site of metabolic attack can significantly alter its pharmacokinetic profile. This "deuterium-switching" approach can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. For instance, deutetrabenazine, the first deuterated drug to receive FDA approval, demonstrates a significantly improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine, allowing for less frequent dosing and a better side-effect profile.[2][4]
Data Presentation: Comparative Pharmacokinetics
The following tables summarize quantitative data from in-vivo studies, comparing the pharmacokinetic parameters of deuterated drugs with their non-deuterated analogs.
| Drug | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Tetrabenazine | Healthy Volunteers | 25 | - | - | - | [4] |
| Deutetrabenazine | Healthy Volunteers | 25 | Marginal Increase | ~2-fold Increase | ~2-fold Increase | [4] |
| Apalutamide | Mice | 10 | 1230 ± 210 | 9870 ± 1560 | - | [5] |
| Deuterated Apalutamide | Mice | 10 | 1890 ± 320 | 16540 ± 2890 | - | [5] |
| Apalutamide | Rats | 10 | 1560 ± 280 | 14320 ± 2540 | - | [5] |
| Deuterated Apalutamide | Rats | 10 | 2810 ± 450 | 27890 ± 4670 | - | [5] |
| Enzalutamide (B1683756) (ENT) | Rats | 10 | - | - | - | [6][7] |
| d3-Enzalutamide (d3-ENT) | Rats | 10 | 35% Higher | 102% Higher | - | [6][7] |
| Methadone | Mice | - | - | - | - | [8] |
| d9-Methadone | Mice | - | 4.4-fold Increase | 5.7-fold Increase | - | [8] |
Note: Cmax and AUC values are presented as reported in the cited literature, which may be mean ± standard deviation or percentage increases.
Experimental Protocols
Protocol 1: In-Vivo Comparative Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for comparing the pharmacokinetic profiles of a deuterated drug and its non-deuterated analog in a rodent model.
1. Materials and Reagents:
-
Test compounds (deuterated and non-deuterated)
-
Deuterated internal standard for the analyte
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillary tubes)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing: Fast the animals overnight before dosing. Administer a single oral dose of the test compound (formulated in the vehicle) via oral gavage. A typical dose for a discovery-phase study is 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) via the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
3. Bioanalysis using LC-MS/MS:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add the deuterated internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and its deuterated analog.
-
Analyze the prepared samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
-
Statistically compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.
-
Visualizations
Caption: Workflow for a comparative in-vivo pharmacokinetic study.
Caption: The Kinetic Isotope Effect on drug metabolism.
Conclusion
The application of deuterated standards in in-vivo drug metabolism research is a powerful and versatile strategy. As internal standards, they are unparalleled in their ability to ensure the accuracy and precision of quantitative bioanalytical data. Furthermore, the strategic incorporation of deuterium into drug candidates can favorably modulate their pharmacokinetic properties, leading to the development of safer and more effective medicines. The protocols and data presented herein provide a framework for researchers to effectively apply these principles in their own drug discovery and development programs.
References
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effect of high and low doses of methadone on treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative NMR Spectroscopy Using Ethyl N-N-butyl-D9-carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical application of Ethyl N-N-butyl-D9-carbamate as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed protocols are outlined to ensure accurate and reproducible quantification of analytes, particularly in the context of pharmaceutical research and development.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration or purity of a substance.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1] To achieve accurate quantification, a certified internal standard (IS) of known purity is added in a precise amount to the sample. The concentration of the analyte is then determined by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.[1]
The Role of the Internal Standard
An ideal internal standard for ¹H qNMR should possess several key characteristics:
-
High Purity: Certified chemical and isotopic purity is essential to prevent interference from impurities.[2]
-
Chemical Inertness: It must not react with the analyte or the solvent.
-
Simple NMR Spectrum: A simple spectrum with sharp, well-resolved signals is preferable to minimize signal overlap.
-
Signal in an Uncrowded Region: Its resonance signals should appear in a region of the spectrum free from analyte or solvent signals.
-
Good Solubility: It must be readily soluble in the deuterated solvent used for the analysis.
-
Stability: The standard should be stable in both solid form and in solution over time.
-
Low Volatility: To ensure accurate weighing and stable concentration.
Advantages of Using this compound
This compound is a deuterated stable isotope of Ethyl N-N-butyl-carbamate.[3] Its use as a qNMR internal standard offers several advantages:
-
Reduced Signal Overlap: The deuteration of the butyl group removes the corresponding proton signals from the ¹H NMR spectrum, simplifying the spectrum and reducing the likelihood of overlap with analyte signals.
-
Distinctive Signals: The remaining proton signals from the ethyl group (a quartet and a triplet) are typically found in a relatively uncongested region of the spectrum, making them suitable for quantification.
-
Chemical Similarity: For the analysis of carbamate-containing or structurally related compounds, its similar chemical properties can help to mitigate differential relaxation effects and ensure more accurate integration.
Principle of qNMR with an Internal Standard
The absolute purity of an analyte can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS
Where:
-
I: Integral of the signal for the analyte or internal standard
-
N: Number of protons giving rise to the signal for the analyte or internal standard
-
MW: Molecular weight of the analyte or internal standard
-
W: Weight of the analyte or internal standard
-
Purity_IS: Certified purity of the internal standard
Data Presentation: Illustrative Purity Determination of a Pharmaceutical Compound
The following tables present illustrative data for the purity determination of a hypothetical active pharmaceutical ingredient (API), "AnalyteX," using this compound as the internal standard.
Table 1: Gravimetric and Spectroscopic Data for Purity Determination of AnalyteX
| Parameter | AnalyteX | This compound (IS) |
| Weight (mg) | 10.25 | 8.15 |
| Molecular Weight ( g/mol ) | 250.30 | 154.25 |
| ¹H NMR Signal (ppm) | 7.85 (doublet) | 4.08 (quartet) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.25 |
| Purity of IS (%) | - | 99.8 |
Table 2: Calculated Purity of AnalyteX
| Replicate | Calculated Purity (%) |
| 1 | 99.2 |
| 2 | 99.5 |
| 3 | 99.3 |
| Average Purity (%) | 99.3 |
| Standard Deviation | 0.15 |
Table 3: Key NMR Acquisition Parameters for qNMR
| Parameter | Setting | Rationale |
| Pulse Angle | 90° | Ensures maximum signal excitation for better signal-to-noise. |
| Relaxation Delay (d1) | 30 s (≥ 5 x T₁ of slowest relaxing proton) | Allows for complete T1 relaxation, crucial for accurate integration. |
| Acquisition Time (at) | 4 s | Ensures complete decay of the FID for a flat baseline. |
| Number of Scans (ns) | 16 | Sufficient to achieve a high signal-to-noise ratio (>250:1). |
| Temperature | 298 K | Maintained for spectral stability. |
Experimental Protocols
Protocol 1: Sample and Standard Preparation
-
Weighing: Accurately weigh approximately 10 mg of the analyte (e.g., "AnalyteX") and 8 mg of this compound into a clean, dry vial using a calibrated analytical microbalance. Record the weights to at least 0.01 mg.
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing for 1-2 minutes. Gentle sonication may be used if necessary. The solution must be homogeneous for accurate results.
-
Transfer: Carefully transfer the solution to a high-quality NMR tube.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed for optimal magnetic field homogeneity.
-
Parameter Optimization:
-
Set the pulse angle to a calibrated 90°.
-
Determine the longest T₁ relaxation time for the signals to be integrated (both analyte and internal standard). Set the relaxation delay (d1) to at least 5 times this value. A conservative value of 30 seconds is often sufficient.
-
Set the acquisition time to ensure the Free Induction Decay (FID) has fully decayed.
-
Adjust the number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters.
Protocol 3: Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction and manually adjust if necessary to ensure a flat baseline across the entire spectrum, particularly around the signals of interest.
-
Integration: Integrate the selected, well-resolved signals for both the analyte and this compound. Ensure the integration region covers the entire signal.
-
Purity Calculation: Use the equation provided in Section 2 to calculate the purity of the analyte. Perform the measurement in triplicate to assess precision.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for quantitative NMR (qNMR).
References
Troubleshooting & Optimization
Technical Support Center: Ethyl N-N-butyl-D9-carbamate for Matrix Effect Correction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting matrix effects using Ethyl N-N-butyl-D9-carbamate as a stable isotope-labeled internal standard (SIL-IS).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments when using this compound to correct for matrix effects in the quantitative analysis of a target analyte, such as Ethyl N-N-butyl-carbamate.
Issue 1: High Variability in the Analyte/Internal Standard Area Ratio
-
Question: My quality control (QC) samples are showing poor precision (high coefficient of variation), and the area ratio of my target analyte to this compound is inconsistent across replicates. What could be the cause?
-
Answer: High variability in the analyte to internal standard (IS) area ratio is a common indicator of inconsistent matrix effects that are not being fully compensated for by the internal standard. While this compound is designed to mimic the analyte's behavior, several factors can lead to this issue.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Differential Matrix Effects | The analyte and this compound may not be co-eluting perfectly due to a slight isotopic effect, causing them to experience different degrees of ion suppression or enhancement.[1][2] Solution: Modify your chromatographic method to ensure complete co-elution. This may involve adjusting the mobile phase gradient, changing the column, or using a column with slightly lower resolution to merge the peaks.[3] |
| Sample Preparation Inconsistency | Variability in extraction efficiency between the analyte and the internal standard can lead to inconsistent ratios. |
| Injector Variability | Inconsistent injection volumes will affect the absolute response of both the analyte and the IS, but should not significantly impact the ratio unless there is a large discrepancy. |
| Matrix Composition Variability | If analyzing samples from different sources or individuals, the matrix composition can vary significantly, leading to different matrix effects in each sample. |
Issue 2: Poor Recovery of this compound
-
Question: The peak area of my this compound is consistently low across all samples after sample preparation. How can I address this?
-
Answer: A consistently low signal for your internal standard suggests a systematic loss during the sample preparation process.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Extraction Conditions | The pH or solvent composition may not be optimal for the extraction of this compound. |
| Incomplete Elution from SPE | If using solid-phase extraction (SPE), the elution solvent may not be strong enough, or the volume may be insufficient to elute the internal standard completely. |
| Degradation of the Internal Standard | The internal standard may be unstable under the sample processing conditions. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how can they impact my results?
A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[4][5] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[4][6] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods.[7] In complex biological matrices, components like salts, lipids, and proteins are often the cause of these effects.[7]
Q2: How does this compound help correct for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the "gold standard" for mitigating matrix effects.[7] Because this compound is chemically almost identical to its non-deuterated counterpart (the analyte), it co-elutes and is affected by ion suppression or enhancement in a nearly identical manner.[1] By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[7]
Q3: Can this compound perfectly eliminate all matrix-related issues?
A3: While highly effective, deuterated internal standards like this compound may not always provide perfect compensation.[7] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard.[1] If this separation causes them to elute in regions with different levels of ion suppression, it can result in inaccurate quantification, a phenomenon referred to as differential matrix effects.[2]
Q4: What are the key considerations when using this compound as an internal standard?
A4: When incorporating this compound into your analytical method, consider the following:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.[1]
-
Stability: Ensure that the deuterium (B1214612) labels are stable and do not undergo back-exchange with hydrogen from the solvent or matrix.
-
Concentration: The concentration of the internal standard should be appropriate to provide a strong and reproducible signal without saturating the detector.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using this compound
This protocol describes the post-extraction spike method to quantify the matrix factor (MF) and the internal standard-normalized matrix factor (IS-Normalized MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix. Spike the analyte and the internal standard into the extracted matrix after the final extraction step but before evaporation and reconstitution.[8]
-
Set C (Blank Matrix): Extract the same lots of blank biological matrix without adding the analyte or internal standard.[8]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and this compound.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (Analyte): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Matrix Factor (IS): MF_IS = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS-Normalized MF: IS-Normalized MF = MF / MF_IS[8]
-
-
Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that this compound is effectively compensating for the matrix effect.[8]
-
Table 1: Hypothetical Matrix Effect Assessment Data
| Sample Lot | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | IS Peak Area (Set A) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 1,250,000 | 850,000 | 1,300,000 | 884,000 | 0.68 | 0.68 | 1.00 |
| 2 | 1,250,000 | 787,500 | 1,300,000 | 819,000 | 0.63 | 0.63 | 1.00 |
| 3 | 1,250,000 | 912,500 | 1,300,000 | 949,000 | 0.73 | 0.73 | 1.00 |
| 4 | 1,250,000 | 825,000 | 1,300,000 | 858,000 | 0.66 | 0.66 | 1.00 |
| 5 | 1,250,000 | 750,000 | 1,300,000 | 780,000 | 0.60 | 0.60 | 1.00 |
| 6 | 1,250,000 | 887,500 | 1,300,000 | 923,000 | 0.71 | 0.71 | 1.00 |
| Average | 0.67 | 0.67 | 1.00 |
In this hypothetical example, significant ion suppression is observed (average Analyte MF = 0.67). However, the IS-Normalized MF is 1.00, indicating that this compound effectively corrects for this matrix effect.
Visualizations
Caption: Workflow for quantitative analysis using this compound.
References
- 1. waters.com [waters.com]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Back-Exchange of Deuterium in Analytical Samples
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing hydrogen-deuterium (H-D) back-exchange in their analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) back-exchange and why is it problematic?
A1: Hydrogen-deuterium back-exchange is an undesirable process where deuterium (B1214612) atoms, intentionally incorporated into a molecule of interest (e.g., a protein), are replaced by hydrogen atoms from the surrounding solvent, such as during sample processing or analysis.[1] This phenomenon results in the loss of the deuterium label, which can lead to an underestimation of deuterium incorporation and potentially cause misinterpretation of experimental results.[1]
Q2: What are the primary factors influencing the rate of H-D back-exchange?
A2: The rate of H-D back-exchange is primarily influenced by several key experimental parameters:
-
pH: The exchange rate is catalyzed by both acids and bases. A minimum exchange rate is typically observed around pH 2.5.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1][2]
-
Time: The longer the sample is exposed to a protic (hydrogen-containing) environment, the more extensive the back-exchange will be.[1]
-
Chromatography Conditions: The duration of the liquid chromatography (LC) run and the composition of the mobile phase can significantly impact the extent of back-exchange.[1][3]
Q3: How can the H-D exchange reaction be effectively stopped or "quenched"?
A3: To effectively quench the H-D exchange reaction, you should rapidly lower both the pH and the temperature of the sample.[4][5] This is typically achieved by adding a pre-chilled quench buffer with a low pH (around 2.5) to the sample.[1][4] This action minimizes the exchange rate, allowing for subsequent sample processing with minimal loss of the deuterium label.[1]
Q4: What is the role of liquid chromatography in H-D back-exchange?
A4: The liquid chromatography (LC) step is a major contributor to back-exchange because the deuterated sample is exposed to a protic mobile phase, typically containing water.[1][6] Longer chromatography gradients and slower flow rates increase the time the sample spends in this environment, thus increasing the opportunity for back-exchange.[1][6] Therefore, fast and efficient chromatographic separation is crucial.[6][7][8]
Q5: Can lyophilization (freeze-drying) help in preventing back-exchange?
A5: Yes, lyophilization can be an effective method to minimize back-exchange, particularly for long-term storage.[1] By removing water from the sample, the primary source of protons for back-exchange is eliminated. However, it is critical to use lyophilizable buffers and to ensure the protein remains stable throughout the process.[1][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at preventing H-D back-exchange.
Guide 1: High Levels of Back-Exchange Observed
-
Symptom: The measured deuterium incorporation is significantly lower than expected, suggesting a high degree of back-exchange (e.g., >30-40%).[3][11]
-
Possible Cause 1: Suboptimal pH of the quench buffer and LC mobile phase.
-
Solution: Ensure the pH of your quench buffer and LC mobile phase is at the minimum for H-D exchange, which is typically around pH 2.25-2.5.[1] Verify the pH of all solutions before use.
-
-
Possible Cause 2: Elevated temperatures during sample handling and analysis.
-
Possible Cause 3: Prolonged exposure to protic solvents during chromatography.
-
Possible Cause 4: Delays in sample handling post-quenching.
Guide 2: Poor Reproducibility of Deuterium Uptake
-
Symptom: High variability in deuterium incorporation levels across replicate measurements of the same sample.
-
Possible Cause 1: Inconsistent timing of the labeling or quenching steps.
-
Solution: Standardize the time between the end of the labeling reaction and the quenching step for all samples. Automation can help improve timing consistency.[1]
-
-
Possible Cause 2: Variations in sample preparation and handling.
-
Solution: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all sample preparation steps. Ensure all reagents are prepared consistently.[1]
-
-
Possible Cause 3: Peptide carry-over from previous injections.
-
Solution: Implement rigorous wash steps between sample injections to prevent carry-over.[2] Running blank injections can help diagnose this issue.
-
-
Possible Cause 4: Inconsistent temperature control.
-
Solution: Ensure that the temperature of all components (autosampler, columns, solvents) is stable and consistent throughout the analytical run and between different experiments.
-
Caption: Troubleshooting logic for common H-D back-exchange issues.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various experimental parameters on H-D back-exchange.
Table 1: Effect of pH and Temperature on Back-Exchange
| Parameter | Condition | Approximate Back-Exchange Rate | Reference |
| pH | 2.5 | Minimum | [1] |
| 7.0 | Significantly Higher than pH 2.5 | [15] | |
| Temperature | 0°C | Slow | [2][6] |
| 20°C | Significantly Faster than 0°C | [16] | |
| -20°C to -30°C | Slower than 0°C | [12][13][14] |
Table 2: Impact of LC Gradient Duration on Back-Exchange
| Gradient Duration Change | Approximate Reduction in Back-Exchange | Side Effect | Reference |
| Shortening from ~15 min to ~8 min | ~16% increase in deuterium retention | - | [12] |
| Shortening by 2-fold | ~2% | Sacrifice of S/N and peptide count | [3] |
| Shortening by 3-fold | ~2% | Sacrifice of S/N and peptide count | [17] |
Experimental Protocols
Protocol 1: Standard HDX-MS Workflow to Minimize Back-Exchange
This protocol outlines the key steps in a typical bottom-up HDX-MS experiment designed to minimize deuterium back-exchange.
-
Sample Preparation:
-
Ensure the protein of interest is of high purity (≥95%) and at a suitable concentration.[5]
-
Prepare a D₂O-based labeling buffer at the desired pH and temperature.
-
-
Deuterium Labeling:
-
Quenching:
-
Stop the exchange reaction by adding an equal volume of pre-chilled (0°C) quench buffer (e.g., phosphate (B84403) buffer at pH 2.5).[1]
-
Mix quickly and thoroughly, and immediately place the sample in a cooled autosampler (e.g., 0°C).
-
-
Online Digestion:
-
Chromatographic Separation:
-
The resulting peptides are captured on a trap column.
-
Elute the peptides from the trap column onto an analytical column using a rapid gradient of acetonitrile (B52724) in 0.1% formic acid.[1] The column must be maintained at a low temperature (e.g., 0°C or sub-zero).[12][14]
-
-
Mass Spectrometry:
-
Analyze the eluted peptides using a mass spectrometer to measure the mass increase due to deuterium incorporation.[1]
-
Caption: Standard HDX-MS workflow to minimize back-exchange.
Protocol 2: Sample Preparation using Lyophilization for Storage
This protocol is for preparing deuterated samples for storage to minimize back-exchange over time.
-
Buffer Exchange:
-
If the protein is in a non-volatile buffer, exchange it into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) using a method like dialysis or a desalting column.[1]
-
-
Deuterium Labeling:
-
Perform the H-D exchange reaction as described in Protocol 1, Step 2, using a D₂O-based volatile buffer.
-
-
Quenching (Optional but Recommended):
-
For some applications, a quench to low pH may be performed before freezing. However, the primary goal of lyophilization is water removal.
-
-
Freezing:
-
Rapidly freeze the protein solution in liquid nitrogen. This ensures the formation of small ice crystals and helps to minimize protein denaturation.[1]
-
-
Lyophilization:
-
Place the frozen sample on a lyophilizer until all the water (and D₂O) has sublimed.
-
-
Storage:
-
Store the resulting lyophilized powder at -80°C in a desiccated environment to prevent re-exposure to atmospheric moisture.[1]
-
-
Reconstitution:
-
For analysis, reconstitute the lyophilized powder in an appropriate aprotic or deuterated solvent immediately before analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimizing the Formulation and Lyophilization Process for a Fragment Antigen Binding (Fab) Protein Using Solid-State Hydrogen-Deuterium Exchange Mass Spectrometry (ssHDX-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Resolving Isotopic Crosstalk in Mass Spectrometry Analysis
Welcome to the technical support center for resolving isotopic crosstalk in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to isotopic crosstalk in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in mass spectrometry?
Isotopic crosstalk, also known as isotopic interference, occurs when the isotopic distribution of one analyte overlaps with the mass-to-charge ratio (m/z) of another, co-eluting analyte or its isotopically labeled internal standard (IS). This can lead to inaccurate quantification and misinterpretation of results. This phenomenon is particularly prevalent in experiments using stable isotope labeling for quantification.[1][2][3][4]
Q2: What are the primary causes of isotopic crosstalk?
Isotopic crosstalk can arise from several sources:
-
Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in an analyte can contribute to the signal of its isotopically labeled internal standard, especially for larger molecules with many atoms of these elements.[2][5]
-
Isotopic Impurity of Labeled Reagents: Stable isotope-labeled reagents are never 100% pure and may contain a small percentage of the unlabeled species, contributing to the analyte signal.[6]
-
Co-elution of Isobaric Compounds: Different compounds with the same nominal mass (isobars) can be difficult to separate chromatographically, leading to overlapping signals in the mass spectrometer.
-
In-source Fragmentation: Fragmentation of ions in the mass spectrometer source can generate interfering ions at the m/z of interest.
-
High Analyte Concentration: At high concentrations, the contribution of naturally occurring heavy isotopes from the analyte can significantly inflate the signal of the internal standard.[7]
Q3: How does isotopic crosstalk affect my data?
Isotopic crosstalk can introduce significant errors in quantitative analysis, leading to:
-
Inaccurate Quantification: Overestimation or underestimation of analyte concentration due to overlapping signals.[8]
-
Non-linear Calibration Curves: The linear relationship between concentration and response can be distorted, particularly at the lower and upper ends of the dynamic range.[2][7]
-
Reduced Assay Sensitivity and Specificity: The ability to accurately measure low-abundance analytes can be compromised.[1]
-
False-Positive Identifications: In qualitative analyses, interfering signals can be mistaken for the target analyte.
Q4: What are the general strategies to minimize or correct for isotopic crosstalk?
Strategies to address isotopic crosstalk can be broadly categorized into experimental and computational approaches:
-
Experimental Approaches:
-
Chromatographic Separation: Optimizing liquid chromatography (LC) methods to separate interfering compounds from the analyte of interest.
-
Use of High-Resolution Mass Spectrometry: High-resolution instruments can often resolve isobaric interferences.[6]
-
Careful Selection of Isotopic Labels: Choosing labels with a sufficient mass difference to avoid overlap. A mass shift of at least 4 Da is generally recommended.[9]
-
Optimization of Internal Standard Concentration: Using an appropriate concentration of the internal standard can mitigate the impact of crosstalk.[7]
-
-
Computational Approaches:
Troubleshooting Guides
This section provides step-by-step guidance on how to identify and resolve specific issues related to isotopic crosstalk.
Issue 1: Non-linear Calibration Curve at High Analyte Concentrations
Symptom: Your calibration curve for a quantitative assay using a stable isotope-labeled internal standard (SIL-IS) shows a significant negative deviation from linearity at the highest concentration points.
Cause: At high analyte concentrations, the contribution from the natural isotopic abundance of the analyte to the SIL-IS signal becomes significant, leading to an artificially high internal standard signal and a lower-than-expected analyte/IS ratio.[7]
Troubleshooting Workflow:
References
- 1. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new method for crosstalk correction in simultaneous dual-isotope myocardial imaging with Tl-201 and I-123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Improving extraction recovery of deuterated standards from complex matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction recovery of deuterated standards from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of deuterated internal standards?
Poor recovery of deuterated internal standards can stem from several factors throughout the sample preparation workflow. The most common issues include:
-
Suboptimal Extraction Parameters: Incorrect solvent choice, pH, or ionic strength can lead to inefficient partitioning of the standard from the sample matrix into the extraction solvent.[1][2]
-
Matrix Effects: Co-eluting endogenous components from the matrix can suppress or enhance the ionization of the deuterated standard in the mass spectrometer, leading to inaccurate measurements that can be mistaken for poor recovery.[3][4][5]
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to completely desorb the deuterated standard from the solid-phase extraction sorbent.[6][7]
-
Analyte Instability: The deuterated standard may degrade during the extraction process due to factors like pH, temperature, or enzymatic activity in the matrix.[8]
-
Isotopic Exchange: Deuterium (B1214612) atoms on the standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at unstable labeling positions and under non-neutral pH conditions.[9][10]
Q2: My deuterated standard has a slightly different retention time than the analyte. Is this a problem?
Yes, this can be a significant issue. This phenomenon, known as the "isotope effect," can cause the analyte and the deuterated standard to experience different levels of matrix effects, leading to inaccurate quantification.[11] While a minor shift may be tolerable in some cases, complete co-elution is ideal to ensure both compounds are subjected to the same ionization conditions.[3] If a significant shift is observed, chromatographic conditions should be optimized to achieve co-elution.
Q3: How can I determine if matrix effects are impacting my deuterated standard's recovery?
A post-extraction spike experiment is a standard method to assess matrix effects.[5] This involves comparing the signal of the deuterated standard in a clean solution to its signal when spiked into a blank matrix extract (post-extraction). A significant difference in signal intensity indicates the presence of ion suppression or enhancement.
Q4: When should the deuterated internal standard be added to the sample?
For the most accurate correction of extraction variability, the deuterated internal standard should be added to the sample at the earliest possible stage of the sample preparation process.[12] This ensures that the standard experiences all the same extraction, cleanup, and potential loss steps as the analyte.
Q5: Can the purity of my deuterated standard affect recovery and quantification?
Absolutely. The isotopic and chemical purity of the deuterated standard are critical. The presence of unlabeled analyte as an impurity in the standard can lead to an overestimation of the analyte's concentration, particularly at low levels.[13] It is essential to use high-purity standards (ideally ≥98% isotopic enrichment) and to verify their purity.[13]
Troubleshooting Guides
Guide 1: Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting poor recovery of deuterated standards during solid-phase extraction.
Troubleshooting Workflow for Low SPE Recovery
Caption: A troubleshooting workflow for low recovery in SPE.
Guide 2: Low Recovery in Liquid-Liquid Extraction (LLE)
This guide addresses common issues leading to poor recovery of deuterated standards in liquid-liquid extraction.
Guide 3: Issues with Protein Precipitation
This guide provides troubleshooting for common problems encountered during protein precipitation.
Troubleshooting Protein Precipitation Issues
Caption: Troubleshooting common protein precipitation problems.
Data Presentation
Table 1: Comparison of Extraction Methods for Deuterated Standards
| Extraction Method | Matrix | Analyte/Deuterated Standard | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Plasma | Various Lipids (d-labeled) | >70% | [14] High selectivity, clean extracts, amenable to automation. | [15][16] Method development can be complex, potential for sorbent variability. |
| Urine | Organic Acids | 84.1% | [17] Good recovery and isolation of a large number of metabolites. | [17] Can be more costly and time-consuming than LLE. | |
| Liquid-Liquid Extraction (LLE) | Urine | Drugs of Abuse | 79.3 - 117.4% | [18] Simple, inexpensive, and effective for a wide range of compounds. | [19] Can form emulsions, uses larger volumes of organic solvents, less selective. |
| Urine | Organic Acids | 77.4% | [17] Economical and practical for resource-constrained settings. | [17] Lower recovery compared to SPE for some analytes. | |
| Protein Precipitation (PPT) | Serum | Fexofenadine | >90% | [20] Fast, simple, and high throughput. | [20][21] Less clean extracts, potential for significant matrix effects. |
| Plasma | Peptides | >50% (with ACN/EtOH) | [22] Good recovery for a broad range of peptide catabolites. | [22] Matrix effects can be higher compared to SPE. |
Table 2: Factors Influencing Isotopic Exchange of Deuterated Standards
| Factor | Condition | Impact on H/D Exchange | Recommendation |
| pH | Highly Acidic (<2.5) or Basic (>8) | Increased Rate | [9] Maintain pH between 2.5 and 7. |
| Temperature | Elevated Temperatures | Increased Rate | [9] Store and process samples at low temperatures (e.g., 4°C). |
| Solvent | Protic (e.g., Water, Methanol) | Can Facilitate Exchange | [9] Use aprotic solvents (e.g., acetonitrile) when possible and minimize exposure time. |
| Label Position | On Heteroatoms (O, N, S) | High Susceptibility | [9] Choose standards with deuterium labels on stable carbon positions. |
| Alpha to a Carbonyl Group | Moderate Susceptibility | Be cautious with pH and temperature. | |
| Aromatic/Aliphatic C-H | Low Susceptibility | Generally stable under typical analytical conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of a Deuterated Standard from Human Plasma
This protocol provides a general procedure for extracting a deuterated standard and its corresponding analyte from human plasma using a reversed-phase SPE cartridge.
1. Materials and Reagents:
-
Human plasma (drug-free)
-
Deuterated internal standard stock solution
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or Milli-Q)
-
SPE manifold
2. Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma to ensure homogeneity.
-
Transfer 500 µL of plasma to a clean centrifuge tube.
-
Spike with the deuterated internal standard solution.
-
Vortex briefly.
-
Dilute the plasma with 500 µL of water or a suitable buffer to reduce viscosity. 2[16]. SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. D[23]o not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences. A[23]n optional wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water. 6[23]. Elution:
-
Elute the analyte and deuterated standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of a Deuterated Standard from Human Urine
This protocol outlines a general procedure for the extraction of a deuterated standard and its analyte from a urine matrix.
1. Materials and Reagents:
-
Human urine (drug-free)
-
Deuterated internal standard stock solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) *[17][18] Buffer solution (for pH adjustment)
-
Centrifuge
-
Vortex mixer
2. Procedure:
-
Sample Preparation:
-
Transfer 1 mL of urine to a clean glass test tube.
-
Add the deuterated internal standard solution.
-
Vortex briefly.
-
Adjust the pH of the urine sample with a buffer to optimize the extraction of the target analyte (e.g., acidic for acidic drugs, basic for basic drugs). 2[2]. Extraction:
-
Add 5 mL of the extraction solvent to the test tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation of a Deuterated Standard from Tissue Homogenate
This protocol describes a general method for protein precipitation from a tissue homogenate sample.
1. Materials and Reagents:
-
Tissue homogenate
-
Deuterated internal standard stock solution
-
Ice-cold precipitating solvent (e.g., acetonitrile, methanol, or an 8:1:1 mixture of acetonitrile:methanol:acetone) *[25] Refrigerated centrifuge
-
Vortex mixer
2. Procedure:
-
Sample Preparation:
-
Place a 100 µL aliquot of the tissue homogenate into a clean microcentrifuge tube.
-
Add the deuterated internal standard solution.
-
Vortex briefly.
-
-
Precipitation:
-
Add 400 µL of the ice-cold precipitating solvent to the tube.
-
Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
-
Incubation:
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins. 5[25]. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional):
-
If necessary, evaporate the supernatant to dryness and reconstitute in the desired mobile phase for analysis.
-
Mandatory Visualizations
General Experimental Workflow
Caption: A generalized workflow for sample analysis using a deuterated standard.
Logical Relationship for Matrix Effect Assessment
Caption: A logical diagram for the assessment of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welchlab.com [welchlab.com]
- 12. Evaluation of Protein Purification Techniques and Effects of Storage Duration on LC-MS/MS Analysis of Archived FFPE Human CRC Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. pjoes.com [pjoes.com]
- 20. actapharmsci.com [actapharmsci.com]
- 21. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Troubleshooting Chromatographic Peak Splitting with Isotopic Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak splitting issues, particularly when using isotopic standards.
Frequently Asked Questions (FAQs)
Q1: Why is my isotopic standard showing a split peak while my analyte peak is sharp?
This is a common issue that often points to a problem specific to the isotopic standard itself, rather than a general chromatographic problem. While issues like a blocked column frit or a void in the column typically affect all peaks in a chromatogram, a split peak observed only for the internal standard suggests a few possibilities:
-
Isotopic Impurity: The isotopic standard may contain impurities, such as molecules with incomplete deuteration (e.g., a d5 impurity in a d6 standard) or positional isomers where the deuterium (B1214612) label is in a different location on the molecule. These closely related compounds can have slightly different retention times, leading to a split or broadened peak for the standard. It is recommended to select deuterated compounds with at least 98% isotopic enrichment to minimize this effect.[1]
-
On-Column Hydrogen/Deuterium Exchange: If the deuterium atoms are located on labile sites (e.g., -OH, -NH, -SH), they can exchange with hydrogen atoms from the mobile phase during the chromatographic run. This creates a mixed population of molecules with varying levels of deuteration, which can separate and appear as a split peak. It is best to avoid labeling at exchangeable sites like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.[2]
-
On-Column Degradation: The isotopic standard might be less stable than the analyte under the specific chromatographic conditions, leading to on-column degradation. The degradation products can appear as separate, closely eluting peaks, causing the appearance of a split peak.[2]
Q2: Can the "chromatographic isotope effect" cause peak splitting?
The chromatographic isotope effect typically causes a shift in retention time between the deuterated standard and the non-deuterated analyte, not peak splitting of the standard itself.[3] This effect arises because deuterium substitution can alter a molecule's physicochemical properties, such as its hydrophobicity and Van der Waals interactions with the stationary phase.[3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4] While this can lead to partial or complete separation of the analyte and internal standard, it does not inherently cause the internal standard's peak to split.
Q3: If all peaks in my chromatogram are splitting, what is the likely cause?
When both the analyte and the internal standard peaks (and any other peaks in the chromatogram) are splitting, the problem is likely systemic and related to the HPLC system or the column, rather than being specific to the isotopic standard. Common causes include:
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak splitting for all analytes.[5][6]
-
Column Void: A void or channel in the column packing material can lead to different path lengths for the analytes, resulting in split peaks.[5][6] This can be caused by improper packing, high pressure, or dissolution of the silica (B1680970) packing at high pH.[7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks.[5][8]
-
Injector Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to the sample being introduced onto the column in a non-uniform manner, causing peak splitting.[9]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of a Split Isotopic Standard Peak
This guide provides a step-by-step approach to identify the root cause when only the isotopic standard peak is splitting.
Caption: Troubleshooting workflow for a split isotopic standard peak.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity
Objective: To determine the isotopic purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS).
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard at a concentration suitable for HRMS analysis.
-
HRMS Analysis:
-
Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method for introduction.
-
Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated standard and the peaks corresponding to incompletely deuterated species.
-
Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to the sum of all related isotopic peaks.[10]
-
Quantitative Data Summary:
| Isotopic Species | Expected m/z | Observed Intensity | Relative Abundance (%) |
| d6-Standard | 306.1234 | 985,000 | 98.5 |
| d5-Standard | 305.1171 | 12,000 | 1.2 |
| d4-Standard | 304.1108 | 3,000 | 0.3 |
| Isotopic Purity | 98.5% |
Protocol 2: Evaluation of On-Column Hydrogen/Deuterium Exchange
Objective: To assess if deuterium atoms on the internal standard are exchanging with protons from the mobile phase.
Methodology:
-
Mobile Phase Preparation:
-
Prepare the standard aqueous mobile phase (e.g., water with 0.1% formic acid).
-
Prepare an analogous mobile phase using deuterium oxide (D₂O) instead of water, with a corresponding deuterated acid if necessary.
-
-
Chromatographic Analysis:
-
Inject the deuterated standard using the standard aqueous mobile phase and record the chromatogram and mass spectrum of the peak.
-
Thoroughly flush the system with the D₂O-based mobile phase.
-
Inject the deuterated standard again using the D₂O-based mobile phase and record the chromatogram and mass spectrum.
-
-
Data Analysis:
-
Compare the mass spectra of the deuterated standard eluted with the two mobile phases.
-
An increase in the mass of the standard when using the D₂O mobile phase indicates that exchangeable protons on the molecule are being replaced by deuterium. Conversely, if the standard has labile deuterium atoms, a decrease in mass might be observed when using the standard aqueous mobile phase due to back-exchange.
-
Quantitative Data Summary:
| Mobile Phase | Analyte | Observed m/z | Mass Shift (Da) | Interpretation |
| H₂O-based | d3-Standard with labile -OD | 303.1234 | - | Baseline |
| D₂O-based | d3-Standard with labile -OD | 304.1297 | +1 | One exchangeable site |
Protocol 3: Assessing On-Column Stability
Objective: To determine if the isotopic standard is degrading during the chromatographic run.
Methodology:
-
Incubation Experiment:
-
Incubate a solution of the isotopic standard in the mobile phase at the column temperature for a time equivalent to the analysis run time.
-
Inject the incubated sample and a freshly prepared sample.
-
-
Stop-Flow Experiment:
-
Inject the isotopic standard onto the column and stop the flow at a point where the standard is part way through the column.
-
Allow the standard to remain on the column for an extended period (e.g., 30-60 minutes).
-
Resume the flow and complete the chromatographic run.
-
-
Data Analysis:
-
Compare the chromatograms from the fresh and incubated/stop-flow experiments.
-
The appearance of new peaks or an increase in the size of impurity peaks in the incubated/stop-flow samples indicates on-column degradation.
-
General Troubleshooting for Peak Splitting (All Peaks)
If all peaks in the chromatogram are exhibiting splitting, the following workflow can be used to diagnose the issue.
Caption: Troubleshooting workflow for system-wide peak splitting.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. acdlabs.com [acdlabs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. support.waters.com [support.waters.com]
- 9. peak splitting - Chromatography Forum [chromforum.org]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Isotope Effects on Chromatographic Retention Time
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and managing the chromatographic isotope effect, particularly the deuterium (B1214612) isotope effect, which can cause shifts in retention times between isotopically labeled and unlabeled compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my isotopically labeled internal standard eluting at a different retention time than the unlabeled analyte?
This phenomenon, known as the chromatographic isotope effect, arises from subtle physicochemical differences between isotopes. The most common is the deuterium isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These differences can alter the molecule's interaction with the stationary phase, leading to a shift in retention time.[1][2]
In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic and therefore elute earlier than their non-deuterated counterparts.[1][3] Conversely, in normal-phase liquid chromatography (NPLC), deuterated compounds may exhibit longer retention times.[3][4]
Q2: What factors influence the magnitude of the retention time shift?
Several factors can influence the extent of the isotope effect:
-
Number of isotopic labels: A larger number of deuterium atoms in a molecule generally leads to a more significant retention time shift.[2][3][5]
-
Position of the isotopic label: The location of the deuterium atoms within the molecule can affect its overall polarity and how it interacts with the stationary phase.[3] Placing deuterium atoms near a hydrophilic group can diminish the isotope effect.[4]
-
Chromatographic conditions: Mobile phase composition, column temperature, and the gradient program can all impact the separation of isotopologues.[3][6][7]
-
Nature of the isotope: Heavier isotopes like tritium (B154650) (³H) can produce a larger isotope effect than deuterium (²H).[2][5] Isotopes such as ¹³C and ¹⁵N generally have a negligible effect on retention time.[3][6][8]
Q3: Can the isotope effect lead to inaccurate quantification in LC-MS analysis?
Yes, if the isotopically labeled internal standard and the analyte separate chromatographically, they may experience different degrees of matrix effects, especially with electrospray ionization (ESI).[8] This differential matrix effect can alter the analyte-to-internal standard peak area ratio, leading to inaccurate quantification.[8]
Troubleshooting Guides
Issue: Unexpected or increased separation between my analyte and its deuterated internal standard.
This guide provides a systematic approach to troubleshoot and minimize the retention time difference.
Troubleshooting Workflow
Caption: A workflow for troubleshooting retention time shifts.
Step 1: Verify Chromatographic System Stability
Before adjusting method parameters, ensure the observed shift is not due to system instability. Check for:
-
Consistent column temperature: Fluctuations can alter mobile phase viscosity and interaction kinetics.[3]
-
Stable mobile phase composition: Ensure accurate solvent mixing.
-
Column integrity: A degrading column can lead to retention time drift.
Step 2: Optimize Mobile Phase Composition
Systematically altering the mobile phase can help minimize the retention time difference.
-
Organic Modifier Percentage (RPLC): Vary the percentage of acetonitrile (B52724) or methanol (B129727). A lower percentage of the organic modifier can sometimes increase the separation of isotopologues. For example, the separation factor for toluene (B28343) and its deuterated analog increased as the methanol content decreased.
-
Mobile Phase pH: For ionizable compounds, adjusting the pH can alter their ionization state and interaction with the stationary phase, potentially reducing the retention time difference.[3]
-
Use of Deuterated Solvents: Replacing H₂O with D₂O in the mobile phase can increase retention factors and improve the resolution of isotopologue pairs.[2][5]
Step 3: Adjust Column Temperature
Carefully controlling and optimizing the column temperature can influence the interactions of both deuterated and non-deuterated species with the stationary phase.[3] An increase in temperature generally leads to shorter retention times, but its effect on the separation of isotopologues should be empirically determined.
Step 4: Modify Gradient Program
For gradient separations, adjusting the steepness of the gradient can influence the resolution of isotopologues. A steeper gradient may decrease the retention time difference.[6]
Step 5: Consider an Alternative Internal Standard
If chromatographic optimization is unsuccessful, consider using an internal standard labeled with a heavy isotope that induces a negligible chromatographic isotope effect, such as:
These isotopes provide mass differentiation for MS detection without significant chromatographic separation from the analyte, leading to better co-elution.[3]
Experimental Protocols
Protocol 1: Systematic Optimization of Mobile Phase Composition to Minimize Deuterium Isotope Effect in RPLC
Objective: To determine the optimal mobile phase composition that minimizes the retention time difference (Δt_R) between a non-deuterated analyte and its deuterated internal standard.
Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of the non-deuterated analyte and the deuterated internal standard in a suitable solvent.
-
Prepare a 1:1 mixture of the analyte and internal standard from the stock solutions.
-
-
Initial Chromatographic Conditions:
-
Column: A standard C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Initial Gradient: A starting point could be a 5-minute gradient from 10% to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: MS/MS with selected reaction monitoring (SRM) for both the analyte and the internal standard.
-
-
Experimental Runs:
-
Perform a series of injections of the 1:1 mixture, systematically varying the percentage of the organic modifier.
-
For isocratic elution, test different percentages of Mobile Phase B (e.g., 30%, 40%, 50%, 60%, 70%).
-
For gradient elution, vary the initial and final percentages of Mobile Phase B and the gradient duration.
-
-
Data Analysis:
-
For each run, determine the retention times of the analyte (t_R(H)) and the deuterated internal standard (t_R(D)).
-
Calculate the retention time difference: Δt_R = |t_R(H) - t_R(D)|.
-
Plot Δt_R against the varied mobile phase parameter. The optimal condition is the one that yields the smallest Δt_R while maintaining adequate peak shape and resolution from other components.
-
Quantitative Data Summary Example
The following table illustrates how to present the data from the mobile phase optimization experiment.
| Mobile Phase B (%) | t_R (Analyte) (min) | t_R (Internal Standard) (min) | Δt_R (min) |
| 30 | 8.52 | 8.45 | 0.07 |
| 40 | 6.21 | 6.15 | 0.06 |
| 50 | 4.89 | 4.85 | 0.04 |
| 60 | 3.75 | 3.72 | 0.03 |
| 70 | 2.98 | 2.96 | 0.02 |
Logical Relationships
Factors Influencing the Isotope Effect
Caption: Factors influencing the chromatographic isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the isotopic and chemical purity of Ethyl N-N-butyl-D9-carbamate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl N-N-butyl-D9-carbamate. The information provided here will assist in verifying the isotopic and chemical purity of the compound through various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the isotopic and chemical purity of this compound?
The primary techniques for assessing the purity of this compound are:
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this is the preferred method for determining isotopic enrichment and identifying chemical impurities. High-resolution mass spectrometry (HR-MS) is particularly useful for resolving isotopologues.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to check for the absence of protons at the deuterated positions, while ²H NMR directly detects the deuterium (B1214612) atoms, confirming their location. NMR is also excellent for identifying and quantifying chemical impurities.
A combination of MS and NMR is recommended for a comprehensive evaluation of both isotopic and chemical purity.[2]
Q2: What is the expected isotopic purity of commercially available this compound?
Typically, commercially available deuterated compounds have an isotopic purity of 98% or higher. However, it is crucial to verify the isotopic enrichment for each new batch as it can impact the accuracy of quantitative studies.
Q3: What are the common chemical impurities that might be present in a sample of this compound?
Potential chemical impurities can arise from the synthesis process. These may include:
-
Unreacted starting materials: Such as deuterated N-butylamine and ethyl chloroformate.
-
Non-deuterated or partially deuterated analogues: Ethyl N-N-butyl-carbamate (d0) or species with fewer than nine deuterium atoms.
-
Byproducts of the reaction: Such as diethyl carbonate, which can form from the reaction of ethyl chloroformate with residual ethanol.
-
Solvent residues: From the reaction and purification steps.
Q4: How can I confirm the location of the deuterium atoms in this compound?
²H NMR spectroscopy is the most direct method to confirm the positions of the deuterium labels. By comparing the ²H NMR spectrum with the ¹H NMR spectrum of the non-deuterated standard, you can verify that the deuterium atoms are in the expected positions on the butyl group.[3]
Troubleshooting Guides
Mass Spectrometry (GC-MS & LC-MS) Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | 1. Low sample concentration.2. Poor ionization efficiency.3. Instrument not properly tuned or calibrated. | 1. Prepare a more concentrated sample.2. Optimize ionization source parameters (e.g., temperature, gas flows).3. Perform instrument tuning and calibration according to the manufacturer's protocol. |
| Inaccurate Mass Measurement | 1. Instrument out of calibration.2. Contamination in the system. | 1. Perform a mass calibration using a suitable reference standard.2. Clean the ion source and mass analyzer as per the manufacturer's guidelines. |
| Presence of Undeuterated (d0) or Partially Deuterated Species | 1. Incomplete deuteration during synthesis.2. Isotopic exchange with protic solvents or moisture. | 1. This is an inherent property of the sample; quantify the level of d0 and partially deuterated species.2. Use aprotic solvents for sample preparation and analysis. Ensure the sample and solvents are dry. |
| Chromatographic Peak Tailing or Broadening | 1. Column degradation.2. Inappropriate chromatographic conditions.3. Sample overload. | 1. Replace the GC or LC column.2. Optimize the temperature gradient (GC) or mobile phase composition (LC).3. Inject a smaller volume or a more dilute sample. |
NMR Spectroscopy Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration.2. Insufficient number of scans. | 1. Increase the sample concentration.2. Increase the number of scans to improve the signal-to-noise ratio. |
| Broad or Distorted Peaks | 1. Poor shimming.2. Presence of paramagnetic impurities. | 1. Re-shim the instrument on your sample.2. If paramagnetic impurities are suspected, sample filtration may be necessary. |
| Residual Solvent Peaks Obscuring Signals of Interest | 1. Use of a solvent with residual proton signals in the region of interest. | 1. Choose a different deuterated solvent whose residual peaks do not overlap with your analyte's signals.2. Use a higher purity deuterated solvent.[4] |
| Quantification Errors | 1. Inaccurate integration of peaks.2. Insufficient relaxation delay. | 1. Manually check and adjust the integration of all relevant peaks.2. Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 of the nuclei being quantified. |
Experimental Protocols
Protocol 1: Isotopic Purity Determination by GC-MS
Objective: To determine the isotopic enrichment of this compound.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundance of the molecular ion for the fully deuterated species (d9) and any partially deuterated or non-deuterated (d0) species. The expected molecular ion for the d0 compound is m/z 145.11, so the d9 should be at approximately m/z 154.17.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d9) / (Sum of Areas of all isotopologues)] x 100
-
Expected Mass Fragments (for non-deuterated Ethyl N-N-butyl-carbamate):
| m/z | Fragment |
| 145 | [M]+• |
| 116 | [M-C2H5]+ |
| 102 | [M-C3H7]+ |
| 88 | [M-C4H9]+ |
| 74 | [C2H5OC(O)NH]+ |
| 62 | [H2NCO2]+• |
For the D9 analogue, these fragments will be shifted by the corresponding number of deuterium atoms.
Protocol 2: Chemical Purity Determination by ¹H NMR
Objective: To identify and quantify chemical impurities in this compound.
Instrumentation: NMR Spectrometer (300 MHz or higher).
Method:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) in an NMR tube. Add a known amount of an internal standard with a known purity (e.g., dimethyl sulfone) if quantitative analysis is required.
-
NMR Acquisition:
-
Experiment: ¹H NMR.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the non-deuterated ethyl group and any impurity peaks.
-
The absence of signals in the region corresponding to the butyl group protons confirms high isotopic enrichment.
-
Calculate the concentration of impurities relative to the known concentration of the internal standard or the ethyl group of the main compound.
-
Expected ¹H NMR Chemical Shifts (for non-deuterated Ethyl N-N-butyl-carbamate in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | ~1.2 | t | 3H |
| CH₂ (ethyl) | ~4.1 | q | 2H |
| NH | ~4.8 | br s | 1H |
| N-CH₂ | ~3.1 | t | 2H |
| -CH₂-CH₂- | ~1.5 | m | 2H |
| -CH₂-CH₃ | ~1.3 | m | 2H |
| -CH₃ (butyl) | ~0.9 | t | 3H |
For the D9 analogue, the signals corresponding to the butyl group will be absent in the ¹H NMR spectrum.
Visualizations
Caption: Experimental workflow for purity verification.
Caption: Logical relationship of purity components.
References
Validation & Comparative
A Comparative Guide to Method Validation Using Ethyl N-N-butyl-D9-carbamate as an Internal Standard
This guide provides a comprehensive comparison of method validation parameters for the analysis of carbamates, with a focus on utilizing Ethyl N-N-butyl-D9-carbamate as an internal standard. The information presented is intended for researchers, scientists, and drug development professionals to aid in the development and validation of robust analytical methods.
This compound is a deuterium-labeled stable isotope of Ethyl N-n-butyl-carbamate.[1][2][3] Its primary application in analytical chemistry is as an internal standard for quantitative analysis, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The use of stable isotope-labeled internal standards is a widely accepted practice to improve the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy of an analytical method. While various carbamates can be used, deuterated standards like this compound or ethyl carbamate-d5 are often preferred. The following table compares the performance of different types of internal standards used in the analysis of ethyl carbamate (B1207046), a representative carbamate analyte.
| Internal Standard Type | Analyte | Linearity (R²) | Recovery (%) | Precision (%RSD) | Limit of Quantitation (LOQ) | Key Considerations |
| Deuterated Carbamate (e.g., Ethyl carbamate-d5) | Ethyl Carbamate | >0.997[4] | 78.84 - 121.82[4] | <14[4] | 2.10 - 18.43 µg/kg[4] | Considered the most suitable due to similar chemical and physical properties to the analyte, providing more precise correction for recovery and matrix effects.[5] |
| Non-Deuterated Carbamates (e.g., Propyl or Butyl Carbamate) | Ethyl Carbamate | >0.998[6] | 76.9 - 118.1[6] | 3.5 - 41.9[6] | 10 ng/mL[6] | May have different octanol-water partition coefficients and extraction efficiencies compared to the analyte, potentially leading to less accurate recovery correction.[5] |
Experimental Protocols
A detailed experimental protocol for the determination of a target carbamate analyte (e.g., Ethyl Carbamate) in a given matrix using GC-MS with this compound as an internal standard is provided below. This protocol is a generalized representation based on common practices in the field.
1. Reagents and Materials
-
Target Carbamate Analyte Standard
-
This compound (Internal Standard)
-
Organic Solvents (e.g., Dichloromethane (B109758), Hexane, Ethanol)
-
Ultra-pure water
-
Solid-Phase Extraction (SPE) Columns (if necessary for sample cleanup)
2. Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and this compound in a suitable solvent (e.g., ethanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to achieve a range of concentrations for calibration. Each working standard should contain a constant concentration of the internal standard.
3. Sample Preparation
-
Spiking: Accurately weigh or measure the sample and spike with a known amount of the this compound internal standard solution.
-
Extraction: Employ a suitable extraction method, such as liquid-liquid extraction with dichloromethane or solid-phase extraction, to isolate the analyte and internal standard from the sample matrix.
-
Concentration: Evaporate the solvent and reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a capillary column appropriate for carbamate analysis (e.g., a mid-polarity column).
-
Injector: Operate in splitless mode.
-
Temperatures: Optimize the injector, transfer line, and oven temperature program to achieve good separation of the analyte and internal standard.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor: Select characteristic ions for both the target analyte and this compound. For example, for ethyl carbamate, m/z 62 is often used for quantification.[7]
-
5. Method Validation
-
Linearity: Analyze the calibration standards and plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. Perform a linear regression and determine the coefficient of determination (R²).
-
Accuracy (Recovery): Analyze spiked samples at different concentration levels and calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate samples on the same day (repeatability) and on different days (intermediate precision) and calculate the relative standard deviation (%RSD).
-
Specificity: Analyze blank matrix samples to ensure no interferences are present at the retention times of the analyte and internal standard.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for method validation and the rationale for using a deuterated internal standard.
Caption: General workflow for analytical method validation using an internal standard.
Caption: Rationale for selecting a deuterated internal standard for enhanced accuracy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oiv.int [oiv.int]
A Comparative Guide to Isotopic Internal Standards: Ethyl N-N-butyl-D9-carbamate vs. 13C and 15N Labeled Standards
In the precise world of quantitative analysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard for correcting for analyte loss during sample preparation and for mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an objective comparison between deuterium-labeled standards, specifically Ethyl N-N-butyl-D9-carbamate, and the increasingly preferred 13C and 15N labeled standards.
The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures that it behaves identically during extraction, chromatography, and ionization, thereby providing the most accurate correction. While both deuterated and heavy-atom (13C, 15N) labeled standards are designed to meet this need, subtle but significant differences in their properties can impact analytical performance.
Data Presentation: A Head-to-Head Comparison
The primary differences between these isotopic standards lie in their isotopic stability, chromatographic co-elution with the analyte, and potential for isotopic interference. These factors directly influence the accuracy and precision of quantification.
| Feature | This compound (Deuterium Labeled) | 13C or 15N Labeled Standards | Rationale & Implications for Analysis |
| Isotopic Stability | Variable. Deuterium (B1214612) atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the sample matrix or solvent.[1] For this compound, the deuterium atoms are on the butyl chain, which are generally stable, but the risk is non-zero. | High. 13C and 15N atoms are integrated into the carbon or nitrogen backbone of the molecule, making them exceptionally stable and not prone to exchange under typical analytical conditions.[1] | 13C and 15N labeling provides greater assurance of isotopic stability throughout the entire analytical workflow, from sample preparation to final analysis. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting slightly earlier than the non-labeled analyte. This is due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond. | Excellent. The physicochemical properties of 13C- and 15N-labeled standards are virtually identical to the native analyte, resulting in perfect co-elution under various chromatographic conditions.[2] | Perfect co-elution is critical for accurate matrix effect correction. If the standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[2] |
| Potential for Isotopic Interference | Higher. While the natural abundance of deuterium is low, in-source fragmentation and the potential for H-D exchange can sometimes complicate mass spectra. | Lower. The natural abundance of 13C is approximately 1.1%, which can be accounted for. 15N has a very low natural abundance (0.37%). This provides a cleaner analytical signal with less potential for spectral overlap from the unlabeled analyte's isotopic cluster.[1] | Cleaner signals reduce the complexity of data analysis and can improve the limits of detection and quantification. |
| Cost | Generally less expensive and more widely available for a broad range of small molecules due to more established and often simpler synthetic routes.[1] | Typically more expensive due to the higher cost of starting materials and more complex multi-step syntheses required to incorporate the labels. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality and the need for more rigorous method validation. |
Quantitative Performance Summary
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Accuracy & Precision | Can lead to inaccuracies, with some studies reporting errors as high as 40% due to imperfect retention time matching with the analyte.[2] | Demonstrates improved accuracy and precision. Comparative studies have shown a lower mean bias and smaller standard deviation.[2] In lipidomics, the use of a 13C-IS mixture significantly reduced the coefficient of variation (CV%) compared to a deuterated standard mixture. | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2] |
| Matrix Effect Compensation | Less effective if chromatographic separation occurs. | Highly effective due to co-elution, ensuring both standard and analyte experience the same matrix effects. | For complex matrices where ion suppression is a significant issue, the superior co-elution of ¹³C-IS is a major advantage. |
Experimental Protocols
Below is a detailed methodology for a key experiment: the quantification of a target analyte (e.g., Ethyl N,N-dibutylcarbamate) in a complex matrix (e.g., plasma) using an internal standard and LC-MS/MS.
Protocol: Quantification of Ethyl N,N-dibutylcarbamate in Plasma
1. Materials and Reagents
-
Analyte: Ethyl N,N-dibutylcarbamate
-
Internal Standard (IS): this compound or a corresponding 13C/15N-labeled standard
-
Control human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of the analyte and the internal standard in acetonitrile.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 acetonitrile:water.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of the working internal standard solution.
-
Vortex briefly.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ethyl N,N-dibutylcarbamate: Monitor the precursor to product ion transition (e.g., m/z 202.2 -> 116.1)
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 211.2 -> 125.1)
-
13C/15N-labeled standard: Monitor its unique mass-shifted transition.
-
-
5. Quantification
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard in the same matrix.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key differences between the types of internal standards.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical comparison of key features for isotopic internal standards.
Conclusion
For researchers, scientists, and drug development professionals, the selection of an internal standard is a critical step that dictates the quality of quantitative data. While deuterated standards like this compound are often more accessible and cost-effective, they come with inherent risks, most notably the potential for chromatographic separation from the analyte. This can compromise the very purpose of an internal standard: to accurately correct for matrix effects.
The scientific consensus and available data strongly support the superiority of 13C and 15N labeled standards. Their high isotopic stability and, crucially, their ability to co-elute perfectly with the target analyte make them the preferred choice for developing robust, accurate, and reliable quantitative LC-MS assays. For the most demanding applications where data integrity is non-negotiable, the investment in a 13C or 15N labeled standard is highly recommended.
References
Assessing the accuracy and precision of deuterated standards in regulated bioanalysis.
An Objective Comparison of Deuterated Standards for Regulated Bioanalysis
In the landscape of regulated bioanalysis, achieving the highest levels of accuracy and precision is paramount for reliable pharmacokinetic, toxicokinetic, and bioequivalence studies that support drug development.[1] The use of an appropriate internal standard (IS) is a cornerstone of robust quantitative liquid chromatography-mass spectrometry (LC-MS) methods, designed to correct for variability during sample processing and analysis.[2][3] Among the available options, stable isotope-labeled (SIL) internal standards are considered the gold standard by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]
This guide provides a detailed comparison of deuterated (²H) internal standards against other alternatives, primarily carbon-13 (¹³C)-labeled standards and structural analogs. It presents experimental data, outlines key validation protocols, and visualizes critical concepts to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their bioanalytical needs.
Key Performance Parameter Comparison
The choice of internal standard directly impacts assay performance. An ideal IS should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately tracks the analyte through sample preparation and analysis.[6] While deuterated standards are widely used due to their cost-effectiveness and broad availability, they can exhibit performance differences compared to ¹³C-labeled standards.[2][7]
Table 1: Comparison of Key Performance Characteristics of Internal Standards
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Structural Analog Internal Standard |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the analyte due to the "isotope effect".[6][8] | Co-elutes perfectly with the analyte under various chromatographic conditions.[5][6] | Retention time can differ significantly from the analyte.[5] |
| Correction for Matrix Effects | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement, compromising accuracy.[9][10] | Considered the superior choice for correcting matrix effects due to identical elution profiles, ensuring both analyte and IS experience the same ionization conditions.[6][8] | Less effective at compensating for matrix effects as its physicochemical properties differ from the analyte, leading to different ionization efficiencies.[5] |
| Accuracy & Precision | Can lead to inaccuracies if chromatographic separation or differential matrix effects are not carefully managed.[6] | Provides the most reliable and reproducible quantification due to closer physicochemical properties to the analyte.[6] | Can result in significant bias and poor precision, with one study showing errors as high as 15-25%.[5] |
| Isotopic Stability | Deuterium atoms can sometimes be prone to back-exchange with protons from the solvent, especially at acidic positions, which can compromise integrity.[8] | ¹³C labels are integrated into the carbon skeleton of the molecule and are not susceptible to exchange, offering greater stability.[8] | Not applicable. |
| Cost & Availability | Generally more cost-effective and widely available due to the abundance of hydrogen in organic molecules.[2] | Typically more expensive and less frequently used than deuterated standards.[7] | Varies depending on the specific analog compound. |
Quantitative Performance Data
The following table summarizes representative validation data, highlighting the quantitative differences in performance between deuterated, ¹³C-labeled, and structural analog internal standards for the analysis of a hypothetical "Drug X".
Table 2: Representative Performance Data for Different Internal Standard Types
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[5] |
Experimental Protocols
Validation of a bioanalytical method is essential to ensure its performance is suitable for its intended purpose.[11] The following are detailed protocols for key validation experiments as recommended by regulatory guidelines.
Assessment of Accuracy and Precision
Objective: To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in the data (precision).[1]
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[1][12]
-
Intra-Assay (Within-Run): Analyze at least five replicates of each QC level in a single analytical run.[5]
-
Inter-Assay (Between-Run): Analyze the QC replicates in at least three separate runs on different days.[5]
-
Calculations: Determine the mean concentration, accuracy (as % bias from the nominal value), and precision (as % coefficient of variation or %CV).
-
Acceptance Criteria:
Matrix Effect Evaluation
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.[5][13]
Protocol:
-
Obtain at least six different lots of blank biological matrix from individual donors.[1]
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank matrix from each of the six lots. Spike the analyte and IS into the extracted matrix after the final extraction step.[9]
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix from each of the six lots before the extraction process.[9]
-
-
Calculations:
-
Matrix Factor (MF): Calculate the ratio of the peak area in the presence of matrix (Set B) to the peak area in the neat solution (Set A). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[13]
-
IS-Normalized Matrix Factor: Calculate as (MF of analyte) / (MF of internal standard).
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[5]
Stability Evaluation
Objective: To evaluate the stability of the analyte and IS under various conditions encountered during sample handling, storage, and analysis.[5]
Protocol:
-
Use Low and High QC samples (at least three replicates per level) for all stability tests.[1]
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
-
Conditions to Test:
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.[5]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to analysis.
-
Processed Sample (Autosampler) Stability: Store extracted QC samples in the autosampler for the maximum anticipated run time.[12]
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Key Concepts in Bioanalysis
Diagrams generated using Graphviz help illustrate critical workflows and potential challenges in bioanalysis.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: How an ideal co-eluting IS compensates for matrix effects like ion suppression.
Caption: Isotopic effect causing chromatographic shift in deuterated standards.
Conclusion and Recommendation
Stable isotope-labeled internal standards are indispensable for achieving accurate and precise results in regulated bioanalysis.[4] While deuterated standards are a widely accepted and cost-effective option, the potential for chromatographic shifts and isotopic instability necessitates careful and thorough method validation to mitigate any risks to data integrity.[6][8]
The evidence strongly supports the superiority of ¹³C-labeled internal standards for the most robust and accurate quantitative bioanalysis.[6] Their identical chromatographic behavior and greater isotopic stability minimize the risk of analytical errors, making them the preferred choice for complex matrices or when the highest level of accuracy is required.[8] Regardless of the choice, a comprehensive validation that assesses selectivity, accuracy, precision, stability, and matrix effects is mandatory to ensure the development of a reliable method that meets stringent regulatory expectations.[11][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. japsonline.com [japsonline.com]
- 12. fda.gov [fda.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validated Methods for Ethyl Carbamate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethyl carbamate (B1207046) (EC), a potential human carcinogen classified as a Group 2A agent by the International Agency for Research on Cancer (IARC), is of paramount importance in the safety assessment of fermented foods, alcoholic beverages, and pharmaceuticals.[1][2] This guide provides an objective comparison of inter-laboratory validated analytical methods for the determination of ethyl carbamate, supported by experimental data to aid researchers in selecting the most appropriate methodology for their specific needs.
Performance Comparison of Analytical Methods
The primary analytical techniques that have undergone inter-laboratory validation for ethyl carbamate quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[3] More recently, methods based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) have also been developed and validated, offering enhanced sensitivity and specificity.[4][5]
The performance of these methods is compared in the tables below, summarizing key validation parameters from various collaborative studies.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| GC-MS | Alcoholic Beverages & Soy Sauce | - | 5.0 µg/kg | 96.7 | Repeatability: 1.2-7.8Reproducibility: 2.3-9.6 | [6] |
| GC-MS | Distilled Sugar Cane Spirits | - | 30 µg/L | - | - | [7] |
| GC-MS | Various Fermented Foods | - | 10 ng/mL | 76.9 - 118.1 | Intra-assay: 3.5-34.2Inter-assay: 3.8-41.9 | [8] |
| GC-FID | Wine | 3.3-16.7 µg/L | 11.1-55.6 µg/L | 82.2-95.2 | < 8.76 | [9] |
| HPLC-FLD | Alcoholic Beverages | - | - | - | Comparable to GC-MS | [10] |
| UHPLC-MS/MS | Fermented Liquids | 1.8 µg/L | 4.0 µg/L | 107.19 - 110.98 | < 5 | [4] |
| DI-ESI-MS/MS | Sweetened Sugar Cane Spirit | 48.0 µg L−1 | 160.0 µg L−1 | ~100 | < 10 | [11] |
| LC-MS/MS | Fortified Wine | Low | Low | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following sections outline the key steps in the most commonly employed methods for ethyl carbamate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is the most established and widely used method for ethyl carbamate analysis.[12]
1. Sample Preparation and Extraction:
-
An internal standard (e.g., d5-ethyl carbamate) is added to the sample.[2]
-
The sample is diluted with water and passed through a solid-phase extraction (SPE) column, often a diatomaceous earth column.[6][11]
-
Ethyl carbamate and the internal standard are eluted with a suitable solvent, such as a mixture of ethyl acetate (B1210297) and diethyl ether (5:95 v/v) or dichloromethane.[6][13]
-
The eluate is concentrated to a small volume, frequently using a rotary evaporator.[11][13]
2. Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary fused silica (B1680970) column (e.g., 30m x 0.25mm ID).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Temperature Program: An initial temperature is held, followed by a ramp to a final temperature (e.g., 150°C).[11]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]
-
Ions Monitored: For ethyl carbamate, the characteristic ions monitored are m/z 62, 74, and 89.[11]
3. Quantification:
-
A calibration curve is constructed by analyzing standard solutions of ethyl carbamate with the internal standard.[11]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method serves as a viable alternative to GC-MS, particularly when derivatization is employed to enhance sensitivity.[10]
1. Sample Preparation and Derivatization:
-
Sample preparation may be simpler than for GC-MS and may not require extensive extraction and concentration steps.[10]
-
Pre-column derivatization with a fluorescent agent, such as 9-xanthydrol, is performed to allow for fluorescence detection.[2][14]
2. Instrumental Analysis:
-
HPLC System: A standard HPLC system with a fluorescence detector is used.
-
Column: A reversed-phase column (e.g., C18) is typically employed.[14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is common.[14]
-
Detection: The excitation and emission wavelengths are set according to the fluorescent derivative.[14]
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the workflows of the described analytical methods and the process of inter-laboratory validation.
Caption: Workflow for Ethyl Carbamate Quantification by GC-MS.
Caption: Workflow for Ethyl Carbamate Quantification by HPLC-FLD.
Caption: Logical Flow of an Inter-laboratory Validation Study.
References
- 1. Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ethyl carbamate in fermented liquids by ultra high performance liquid chromatography coupled with a Q Exactive hybrid quadrupole-orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 14. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00643G [pubs.rsc.org]
Evaluating the Performance of Ethyl N-N-butyl-D9-carbamate as an Internal Standard
This guide provides a comparative evaluation of Ethyl N-N-butyl-D9-carbamate against other common internal standards used in the quantitative analysis of carbamates. The assessment focuses on key performance metrics: linearity, recovery, and stability. Due to the limited availability of direct experimental data for this compound, this guide presents expected performance characteristics based on the established advantages of using deuterated internal standards in analytical chemistry, alongside representative experimental data.
Comparison of Internal Standards
This compound is a deuterated form of Ethyl N-butyl-carbamate, designed for use as an internal standard in quantitative analyses, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary advantage over non-deuterated analogues, such as Propyl carbamate (B1207046) and Butyl carbamate, lies in its similar chemical and physical properties to the analyte of interest, which can lead to more accurate and precise results.[2] Deuterated standards often exhibit similar extraction recovery and ionization efficiency to the non-deuterated analyte, providing better correction for variations during sample preparation and analysis.[2]
Performance Data Summary
The following tables present a summary of expected performance data for this compound in comparison to other commonly used carbamate internal standards. This data is representative and intended for comparative purposes.
Table 1: Linearity
| Internal Standard | Typical Concentration Range (ng/mL) | Correlation Coefficient (R²) |
| This compound | 1 - 1000 | > 0.999 |
| Butyl Carbamate | 1 - 1000 | > 0.998 |
| Propyl Carbamate | 1 - 1000 | > 0.997 |
Table 2: Recovery
| Internal Standard | Matrix | Expected Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | Spiked Plasma | 95 - 105 | < 5 |
| Butyl Carbamate | Spiked Plasma | 85 - 110 | < 10 |
| Propyl Carbamate | Spiked Plasma | 80 - 115 | < 15 |
Table 3: Stability
| Internal Standard | Condition | Duration | Stability (% Remaining) |
| This compound | Room Temperature (in solution) | 24 hours | > 98 |
| Freeze-Thaw Cycles (3 cycles) | 72 hours | > 97 | |
| Butyl Carbamate | Room Temperature (in solution) | 24 hours | > 95 |
| Freeze-Thaw Cycles (3 cycles) | 72 hours | > 95 | |
| Propyl Carbamate | Room Temperature (in solution) | 24 hours | > 95 |
| Freeze-Thaw Cycles (3 cycles) | 72 hours | > 95 |
Experimental Protocols
Detailed methodologies for evaluating the linearity, recovery, and stability of an internal standard are provided below. These protocols are generalized and can be adapted for specific analytical instrumentation and matrices.
Linearity Assessment
The linearity of the analytical method using the internal standard is evaluated to ensure a proportional response of the instrument to changes in analyte concentration.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix with known concentrations of the target analyte.
-
Addition of Internal Standard: A fixed concentration of this compound is added to each calibration standard.
-
Sample Preparation: The calibration standards are subjected to the same extraction procedure as the unknown samples.
-
Instrumental Analysis: The prepared standards are analyzed using a validated chromatographic method (e.g., LC-MS/MS).
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity is assessed by the correlation coefficient (R²) of the calibration curve.
Recovery Evaluation
Recovery experiments are performed to determine the efficiency of the extraction procedure for the internal standard from the sample matrix.
-
Preparation of Spiked Samples: A blank matrix is spiked with a known concentration of this compound before the extraction process.
-
Preparation of Post-Extraction Spiked Samples: A blank matrix is extracted first, and then the same known concentration of this compound is added to the extracted sample.
-
Instrumental Analysis: Both sets of samples are analyzed.
-
Calculation of Recovery: The recovery is calculated by comparing the peak area of the pre-extraction spiked sample to the peak area of the post-extraction spiked sample.
Stability Assessment
Stability studies are conducted to evaluate the degradation of the internal standard under various storage and handling conditions.
-
Short-Term Stability: Aliquots of the internal standard in a processed matrix are kept at room temperature for a specified period (e.g., 24 hours) before analysis.
-
Freeze-Thaw Stability: Aliquots of the internal standard in the matrix are subjected to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature) before analysis.
-
Long-Term Stability: Aliquots of the internal standard in the matrix are stored at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, or 6 months) before analysis.
-
Data Analysis: The concentration of the internal standard in the tested samples is compared to that of freshly prepared samples. The stability is expressed as the percentage of the initial concentration remaining.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Linearity Assessment.
References
A Guide to the Cross-Validation of Analytical Methods: A Comparison of Isotopic Internal Standards
In the precise quantification of molecules in biological matrices, such as in drug development and clinical research, stable isotope-labeled internal standards (SIL-ISs) are indispensable tools for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] The co-eluting, chemically identical nature of a SIL-IS to its analyte allows it to accurately correct for variations during sample preparation and analysis.[2] However, the choice of isotope—most commonly deuterium (B1214612) (²H) versus carbon-13 (¹³C)—can significantly influence assay performance.[3][4] This guide provides an objective comparison of analytical methods cross-validated with these different isotopic internal standards, supported by experimental data and detailed protocols.
The fundamental difference between ¹³C and ²H labeled standards lies in their physicochemical properties relative to the unlabeled analyte.[5] Due to the greater mass difference between hydrogen and deuterium, deuterated standards can exhibit different chromatographic behavior, a phenomenon known as the "isotope effect."[6][7] This can lead to the internal standard eluting slightly earlier than the analyte, which may compromise accurate quantification if matrix effects vary across the chromatographic peak.[5] In contrast, ¹³C-labeled standards are virtually identical to the analyte in terms of their chemical and physical properties, resulting in near-perfect co-elution.[4][5]
Experimental Protocols
A cross-validation study is essential when changing an internal standard within a validated bioanalytical method to ensure the comparability and reliability of the data.[8] The following is a representative experimental protocol for the quantification of an analyte (e.g., testosterone) in human serum, adaptable for comparing a deuterated versus a ¹³C-labeled internal standard.
1. Materials and Reagents
-
Analytes and Internal Standards: Testosterone (B1683101) reference standard, ²H₃-Testosterone, and ¹³C₃-Testosterone.
-
Solvents and Reagents: HPLC-grade methanol (B129727), acetonitrile, water, formic acid, ethyl acetate (B1210297), and hexane.
-
Matrix: Double charcoal-stripped human serum for calibrators and quality control (QC) samples.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum (calibrator, QC, or study sample), add 100 µL of the internal standard working solution (either ¹³C₃-Testosterone or ²H₃-Testosterone in ethanol).
-
Vortex the samples for 30 seconds.
-
Add 100 µL of 0.5 M sodium acetate buffer (pH 5.5) and mix for 2 hours to release testosterone from binding proteins.[9]
-
Perform a liquid-liquid extraction by adding 400 µL of an ethyl acetate/hexane mixture (60:40, v/v) and vortexing.[9]
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step.
-
Evaporate the combined organic layers to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 150 µL of a suitable mobile phase, such as 50% methanol in water.[3][9]
3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used. Specific precursor-to-product ion transitions for the analyte and each internal standard are monitored (e.g., m/z 289 → 97 for testosterone and m/z 292 → 100 for ¹³C₃-testosterone).[9]
4. Cross-Validation Procedure
-
Prepare two full sets of calibration curves and QC samples (low, medium, and high concentrations).
-
Process one set using the ¹³C₃-Testosterone internal standard (Method A) and the other using the ²H₃-Testosterone internal standard (Method B).
-
Analyze a minimum of 30 incurred study samples in triplicate with both Method A and Method B.
-
Compare the validation parameters (linearity, accuracy, precision, LLOQ) and the concentration data obtained from the incurred samples.
Data Presentation: A Comparative Case Study
The choice of isotopic internal standard has a direct impact on the validation parameters of a bioanalytical method. The following table summarizes typical performance characteristics observed when comparing a method using a ¹³C-labeled internal standard versus a deuterated internal standard for the analysis of a small molecule like testosterone or amphetamine.
| Validation Parameter | Method with ¹³C-Labeled IS | Method with ²H-Labeled IS | Key Findings and Implications |
| Chromatographic Co-elution | Perfect co-elution with the analyte.[4] | Exhibits slight chromatographic separation, often eluting earlier than the analyte.[1][2] | The superior co-elution of the ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[5] |
| Linearity (r²) | > 0.99 | > 0.99 | Both standards can produce linear calibration curves, but the accuracy of back-calculated concentrations may be higher with the ¹³C-IS. |
| Accuracy (% Bias) | Typically within ±5%. A study on testosterone with ¹³C₃-IS showed a mean bias not significantly different from reference methods.[9][10] | Can be larger, with potential for systematic bias if chromatographic separation is significant.[11] | The closer physicochemical properties of the ¹³C-IS to the analyte result in more reliable and accurate quantification.[5] |
| Precision (%CV) | Inter- and intra-assay precision typically < 5%. A testosterone assay using ¹³C₃-IS demonstrated a CV of 3.7% to 4.8% over two years.[9][10] | Generally acceptable (< 15%), but can be higher than with a ¹³C-IS due to differential matrix effects. | The robustness and reproducibility of the assay are often improved with the use of a ¹³C-IS. |
| Lower Limit of Quantification (LLOQ) | Can achieve very low levels (e.g., 9.71 pmol/L for testosterone).[9][10] | May be limited by chromatographic resolution from the analyte at very low concentrations. | A ¹³C-IS can support higher sensitivity due to better signal-to-noise ratios and more consistent ion suppression correction. |
| Isotopic Stability | High stability, as the ¹³C atoms are integral to the carbon backbone and not susceptible to exchange.[2] | Potential for H/D back-exchange, especially if deuterium atoms are on labile positions (e.g., hydroxyl or amine groups).[7] | ¹³C-labeled standards ensure the integrity of the label throughout sample preparation, storage, and analysis.[2] |
Visualizing the Workflow and Rationale
To better illustrate the processes and logical considerations involved in the cross-validation and selection of isotopic internal standards, the following diagrams have been generated.
Conclusion
The cross-validation of analytical methods using different isotopic internal standards is a critical exercise to ensure data integrity, especially in regulated environments. While deuterated internal standards are widely used and can be suitable for many applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards.[1][4] Their identical chromatographic behavior and higher isotopic stability lead to more accurate and precise quantification, particularly for challenging assays in complex biological matrices.[5][12] For drug development and clinical studies where the highest level of data quality is paramount, the investment in a ¹³C-labeled internal standard is justified by the increased robustness and reliability of the analytical method.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nvkc.nl [nvkc.nl]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard for Sensitivity: A Comparative Guide to LOD and LOQ Determination with Deuterated Standards
For researchers, scientists, and drug development professionals, establishing the true limits of detection (LOD) and quantification (LOQ) of an analytical method is paramount for data integrity and regulatory compliance. This guide provides an objective comparison of methodologies for determining LOD and LOQ, with a special focus on the significant advantages conferred by the use of deuterated internal standards. Through supporting experimental data and detailed protocols, we illustrate how these stable isotope-labeled standards enhance the reliability and robustness of bioanalytical methods.
The use of a suitable internal standard (IS) is crucial in analytical chemistry to compensate for variations during sample preparation and analysis. While structural analogs can be used, deuterated internal standards, which are chemically identical to the analyte but have a different mass, are considered the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1] Their near-identical physicochemical properties allow them to co-elute with the analyte, effectively normalizing variations and leading to more accurate and precise measurements, especially at low concentrations.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its ability to closely mimic the behavior of the analyte throughout the entire analytical process. This includes extraction, derivatization, and ionization, thereby compensating for matrix effects and other sources of variability.[2] This leads to significant improvements in precision and accuracy, which are critical for the reliable determination of LOD and LOQ.
Quantitative Data Summary
The following tables summarize the performance of analytical methods using deuterated versus non-deuterated (analog) internal standards.
| Analyte | Internal Standard Type | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (%CV) at LLOQ | Accuracy (%) at LLOQ | Reference |
| Everolimus (B549166) | Deuterated (Everolimus-d4) | 1.0 | 4.3 - 7.2 | 98.3 - 108.1 | [4] |
| Everolimus | Analog (32-desmethoxyrapamycin) | 1.0 | 4.3 - 7.2 | 98.3 - 108.1 | [4] |
| Amphetamine and related drugs | Deuterated analogs | 20 | 6.60 - 19.70 | -11 to 18.25 | [5] |
Note: While the LLOQ for Everolimus was the same with both internal standards in this particular study, the use of the deuterated standard resulted in a better slope in comparison with an independent method, suggesting more accurate quantification.[4] For the amphetamine-related drugs, the use of deuterated standards enabled the achievement of a 20 ng/mL LOQ.[5]
Experimental Protocols
Detailed methodologies are essential for establishing and validating LOD and LOQ. Below are protocols for the three common methods for their determination, incorporating the use of a deuterated internal standard.
I. Signal-to-Noise (S/N) Ratio Method
This method is based on the ratio of the analyte signal to the background noise. A commonly accepted S/N ratio for LOD is 3:1, and for LOQ is 10:1.[6]
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a series of calibration standards of the analyte in the appropriate matrix (e.g., plasma, urine) at concentrations near the expected LOD and LOQ.
-
Add a constant concentration of the deuterated internal standard to all calibration standards and a blank matrix sample.
-
-
Sample Extraction:
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the signal-to-noise ratio for the analyte at each concentration level.
-
The LOD is the concentration at which the S/N ratio is consistently ≥ 3.
-
The LOQ is the concentration at which the S/N ratio is consistently ≥ 10, with acceptable precision and accuracy.
-
II. Standard Deviation of the Blank Method
This method involves analyzing a number of blank samples to determine the standard deviation of the background noise.
Methodology:
-
Preparation of Blank and Spiked Samples:
-
Prepare at least 10 independent blank matrix samples.
-
Prepare a series of low-level calibration standards.
-
Add a constant concentration of the deuterated internal standard to all samples.
-
-
Sample Extraction and Analysis:
-
Extract and analyze the blank and spiked samples as described in the S/N method.
-
-
Data Analysis:
-
Calculate the standard deviation (σ) of the response of the blank samples.
-
Determine the slope (S) of the calibration curve from the low-level standards.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
III. Calibration Curve Method
This method utilizes the parameters of a calibration curve constructed with samples at low concentrations.
Methodology:
-
Preparation of Low-Level Calibration Standards:
-
Prepare a calibration curve with at least 5-6 concentration levels near the expected LOQ.
-
Add a constant concentration of the deuterated internal standard to all standards.
-
-
Sample Extraction and Analysis:
-
Extract and analyze the calibration standards.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the analyte concentration.
-
Determine the standard deviation of the y-intercepts (σ) and the slope (S) of the regression line.
-
Calculate the LOD and LOQ using the formulas from the Standard Deviation of the Blank method.
-
Mandatory Visualization
Caption: Experimental workflow for LOD and LOQ determination.
References
- 1. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
A Comparative Analysis of Internal Standards for Ethyl Carbamate Quantification in Alcoholic Beverages
A detailed guide for researchers on the selection and application of internal standards for the accurate determination of ethyl carbamate (B1207046) in various alcoholic matrices, supported by experimental data and protocols.
The presence of ethyl carbamate (EC), a potential human carcinogen (IARC Group 2A), in fermented beverages and foods is a significant safety concern for consumers and a regulatory focus worldwide.[1][2] Accurate quantification of EC is paramount for risk assessment and quality control. The use of an appropriate internal standard (IS) is critical for achieving reliable and precise results in analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), by compensating for analyte loss during sample preparation and variations in instrument response.[3] This guide provides a comparative analysis of commonly employed internal standards for EC determination in alcoholic beverages, supported by experimental data and detailed methodologies.
Performance Comparison of Common Internal Standards
The ideal internal standard should closely mimic the chemical and physical properties of the analyte. For ethyl carbamate analysis, isotopically labeled analogues are considered the gold standard, though other structurally similar compounds have also been historically used. The selection of an internal standard can significantly influence method performance metrics such as accuracy, precision, and linearity.
A summary of the performance characteristics of frequently used internal standards for ethyl carbamate analysis is presented in the table below.
| Internal Standard | Key Performance Metrics | Remarks |
| d5-Ethyl Carbamate (d5-EC) | Linearity (R²): >0.999[4] Recovery: 90.0% - 118.1%[5] Intra-day Precision (RSD): < 5%[6] Inter-day Precision (RSD): < 10%[6] LOD: 0.03 - 1.3 ng/mL[7][8] LOQ: 0.11 - 4.0 ng/mL[7][8] | Considered the most suitable internal standard due to its identical chemical and physical properties to ethyl carbamate, ensuring accurate correction for matrix effects and extraction inconsistencies.[9][10] |
| ¹³C, ¹⁵N-Ethyl Carbamate | Coefficient of Variation (GC/MS): 1.4% - 3.2%[11] | Similar to d5-EC, it offers excellent accuracy due to its close resemblance to the native analyte.[3][11] |
| Propyl Carbamate | Recovery: 90% - 110% (when used in a validated method)[12][13] | A commonly used, cost-effective alternative.[12] However, differences in polarity and volatility compared to ethyl carbamate can lead to variations in extraction efficiency and chromatographic behavior, potentially affecting accuracy.[9][10] |
| Butyl Carbamate | Coefficient of Variation (GC/FID): 3.5% - 6.0%[11] | Another alternative to isotopically labeled standards, but with similar potential drawbacks to propyl carbamate regarding differences in physicochemical properties.[11] |
Experimental Workflow and Methodologies
The accurate quantification of ethyl carbamate using an internal standard involves a multi-step process, from sample preparation to instrumental analysis. The general workflow is depicted below.
Detailed Experimental Protocol: GC-MS Analysis using d5-Ethyl Carbamate
This protocol is a representative example for the determination of ethyl carbamate in alcoholic beverages using d5-ethyl carbamate as the internal standard, followed by GC-MS analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To a 5.00 mL aliquot of the alcoholic beverage, add a known amount of d5-ethyl carbamate solution (e.g., 100 ng).[9]
-
Dilution: Dilute the spiked sample with water.[12]
-
SPE Column Conditioning: Condition a diatomaceous earth or other suitable SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the diluted sample onto the conditioned SPE column.[9]
-
Elution: Elute the ethyl carbamate and d5-ethyl carbamate from the column using an appropriate solvent, such as dichloromethane.[9][12]
-
Concentration: Concentrate the eluate to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[9][12]
2. GC-MS Instrumental Conditions
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, Carbowax 20M or similar polar capillary column.[12]
-
Injector Temperature: 180°C.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Oven Temperature Program: 40°C for 0.75 min, ramp at 10°C/min to 60°C, then ramp at 3°C/min to 150°C.[12]
-
Injection Mode: Splitless.[12]
-
-
Mass Spectrometer (MS):
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the ethyl carbamate to the peak area of the d5-ethyl carbamate against the concentration of the ethyl carbamate standards. The concentration of ethyl carbamate in the sample is then determined from this calibration curve.
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for ethyl carbamate analysis.
Conclusion
For the highly accurate and precise quantification of ethyl carbamate in alcoholic beverages, isotopically labeled internal standards, particularly d5-ethyl carbamate, are demonstrably superior. Their ability to closely mimic the behavior of the native analyte throughout the analytical process provides the most reliable correction for potential errors. While non-labeled analogues like propyl carbamate offer a more economical option, they necessitate more rigorous validation to ensure that differences in recovery and response do not compromise the accuracy of the results. The choice of internal standard should be guided by the specific requirements of the analysis, balancing the need for accuracy with practical considerations such as cost and availability.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl carbamate: An emerging food and environmental toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Automated determination of ethyl carbamate in stone-fruit spirits using headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 13. oiv.int [oiv.int]
- 14. oiv.int [oiv.int]
The Gold Standard: Justification for Selecting a Deuterated Internal Standard in a New Analytical Method
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards with other alternatives, supported by experimental data and detailed methodologies, to justify their selection in new analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely regarded as the gold standard for this purpose.[2][3]
Superior Performance of Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to structural analogs (non-deuterated internal standards).[1] Their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[1][4]
Key Advantages of Deuterated Standards:
-
Enhanced Quantitative Accuracy: Deuterated analogs co-elute with the analyte, minimizing the impact of matrix effects and signal distortion.[5]
-
Improved Precision and Reproducibility: They correct for variations in ionization efficiency across multiple analytical runs, leading to more consistent results.[2][5]
-
Effective Matrix Effect Compensation: The primary justification for using a deuterated IS is to normalize for matrix effects, where co-eluting components from the sample matrix (like plasma or urine) suppress or enhance the analyte's signal.[6][7] Since the deuterated standard has nearly identical physicochemical properties, it experiences the same matrix effects as the analyte, allowing for accurate correction.[4][7]
-
Regulatory Acceptance: The use of SIL-IS is recognized and often preferred by regulatory bodies such as the FDA and the European Medicines Agency (EMA) for bioanalytical method validation.[5][7]
Comparative Performance Data
The following table summarizes quantitative data from studies comparing the performance of deuterated internal standards with structural analog internal standards.
| Analyte | Internal Standard Type | Performance Metric | Result with Structural Analog IS | Result with Deuterated IS | Reference |
| Kahalalide F | Structural Analog vs. Deuterated | Mean Bias (%) | 96.8 | 100.3 | [2] |
| Sirolimus | Structural Analog vs. Deuterated | Precision (CV %) | 7.6 - 9.7 | 2.7 - 5.7 | [2] |
| Generic Analyte | Structural Analog vs. Deuterated | Accuracy (% Recovery) | 95.2 - 104.5 | 99.5 - 100.2 | [8] |
| Generic Analyte | Structural Analog vs. Deuterated | Repeatability (% RSD) | 1.9 - 2.5 | 0.5 - 0.8 | [8] |
| Generic Analyte | Structural Analog vs. Deuterated | Intermediate Precision (% RSD) | 2.8 - 3.1 | 1.0 - 1.2 | [8] |
Experimental Protocols
To objectively demonstrate the superiority of a deuterated internal standard, a matrix effect evaluation is a key experiment.
Objective:
To assess the ability of a deuterated internal standard versus a structural analog internal standard to compensate for matrix-induced signal suppression or enhancement in a complex biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the clean extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
-
LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate Process Efficiency:
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
A lower coefficient of variation (CV) for the IS-normalized matrix factor across different sources of the biological matrix indicates better compensation for the variability of the matrix effect by the internal standard.[1]
Visualizing the Justification and Workflow
The following diagrams illustrate the decision-making process for selecting a deuterated standard and the typical experimental workflow.
Caption: Justification for selecting a deuterated internal standard.
Caption: Bioanalytical workflow with a deuterated internal standard.
Conclusion
Deuterated internal standards are the cornerstone of robust and reliable quantitative bioanalysis.[2][5] Their ability to accurately mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, makes them indispensable for achieving high-quality data.[2][7] While the initial investment in synthesizing a deuterated standard may be higher than for a structural analog, the significant improvements in data accuracy, precision, and method robustness often lead to reduced method development time and fewer failed analytical runs, ultimately providing a greater return on investment.[7] The adoption of deuterated internal standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. waters.com [waters.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethyl N-N-butyl-D9-carbamate: A Safety and Logistics Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl N-N-butyl-D9-carbamate, a deuterated carbamate (B1207046) compound.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. The compound is classified as a combustible liquid.[1] Potential routes of exposure include inhalation, ingestion, and skin and eye contact.[1] It may cause irritation to the eyes, skin, and respiratory tract, and may be harmful if swallowed or absorbed through the skin.[1]
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use.[1] | Prevents skin contact, a primary route of exposure. |
| Eye/Face Protection | Chemical safety goggles. | Protects against splashes that can cause eye irritation.[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. Avoid breathing vapours or mist.[1] | Prevents inhalation, which can cause respiratory tract irritation.[1] |
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₇H₆D₉NO₂[1] |
| CAS Number | 1276197-24-0[1] |
| Physical State | Liquid[1] |
| Flash Point | 77 °C (171 °F)[1] |
| Density | 0.928 g/cm³[1] |
| Boiling Point | 202 °C (395 °F)[1] |
| Melting Point | -22 °C (-8 °F)[1] |
| Incompatibilities | Strong oxidizing agents[1] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (under fire conditions)[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. Do not discharge it into drains or the environment.[1]
Step 1: Containment of Spills
In the event of a spill, immediately take the following steps:
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wear the appropriate PPE as detailed in the table above.[1]
-
Soak up the spill with an inert absorbent material, such as vermiculite, sand, or earth.[1]
Step 2: Waste Collection and Labeling
-
Carefully collect the absorbed material and place it into a suitable, sealed, and clearly labeled hazardous waste container.[1][2]
-
The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Combustible Liquid").[2]
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[1]
Step 4: Professional Disposal
-
The final and most critical step is to contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.[1]
-
Provide the disposal service with the Safety Data Sheet (SDS) and any other relevant information about the waste.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: NEVER give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Always show the Safety Data Sheet to the attending medical professional.[1]
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl N-N-butyl-D9-carbamate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Ethyl N-N-butyl-D9-carbamate. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal.
This compound is a deuterated form of Ethyl N-n-butylcarbamate. The isotopic labeling with deuterium (B1214612) does not alter the chemical reactivity or toxicity of the molecule; therefore, safety precautions are dictated by the properties of the parent compound.[1] This compound is a combustible liquid and may be harmful if swallowed, absorbed through the skin, or inhaled.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial. The following table summarizes the required PPE for handling this compound based on potential exposure routes.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents eye irritation from splashes or vapors.[2] |
| Skin Protection | Impervious clothing, such as a lab coat. Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). | Minimizes skin contact and absorption.[2][3] Contaminated gloves should be disposed of properly.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[2] | Reduces the risk of inhaling harmful vapors or mists.[2] |
Handling and Operational Plan
A clear, step-by-step workflow is essential for safely handling this compound in a laboratory environment.
-
Preparation :
-
Handling :
-
Handle the compound exclusively within a chemical fume hood to avoid inhalation of vapors.[2]
-
Avoid contact with skin and eyes.[2]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[2]
-
Use appropriate tools to handle the container and transfer the chemical to avoid direct contact.
-
-
Storage :
First Aid Procedures
In case of accidental exposure, immediate action is critical. The following table outlines the initial first aid steps.
| Exposure Route | First Aid Measures |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Flush eyes with water as a precaution. Consult a physician.[2] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal : This material should be disposed of as hazardous waste.[2] Contact a licensed professional waste disposal service.[2]
-
Container Disposal : Do not reuse empty containers. Dispose of them in the same manner as the chemical waste. Handle uncleaned containers as you would the product itself.
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
